Ono-AE1-329
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[(1R,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6S2/c1-29-14-17-6-3-2-5-16(17)7-8-18(24)9-10-19-20(25)13-21(26)23(19)31-12-4-11-30-15-22(27)28/h2-3,5-6,9-10,18-20,23-25H,4,7-8,11-15H2,1H3,(H,27,28)/b10-9+/t18-,19-,20+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGVPUMSPSNRRQ-CNOJNPITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CCC(C=CC2C(CC(=O)C2SCCCSCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=CC=C1CC[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2SCCCSCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ono-AE1-329: A Technical Guide to its Mechanism of Action as a Selective EP4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a member of the G-protein coupled receptor (GPCR) family, the EP4 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, immune modulation, bone remodeling, and cardiovascular homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its engagement with the EP4 receptor, downstream signaling cascades, and its pharmacological effects in various preclinical models. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action: Selective EP4 Receptor Agonism
This compound exerts its biological effects through high-affinity and selective binding to the EP4 receptor. This interaction initiates a cascade of intracellular signaling events, the nature of which can be cell-type dependent.
Binding Affinity and Selectivity
This compound demonstrates a high degree of selectivity for the human EP4 receptor over other prostanoid receptor subtypes. This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic response.
| Parameter | Value | Species | Source |
| Ki (Binding Affinity) | 9.7 nM | Human | [1][2] |
| Selectivity vs. EP1 | >100-fold | Human | [1] |
| Selectivity vs. EP2 | >100-fold | Human | [1] |
| Selectivity vs. EP3 | >100-fold | Human | [1] |
| Relative Selectivity (EP1:EP2:EP3:EP4) | >1000:210:120:1 | Murine | [3] |
Signaling Pathways
Upon binding of this compound, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This initiates a canonical signaling pathway leading to the production of cyclic adenosine monophosphate (cAMP). However, evidence also suggests the involvement of non-canonical, Gs-independent pathways in certain cell types.[1][4]
Canonical Gs-cAMP-PKA Pathway
The predominant signaling cascade activated by this compound involves the Gs-cAMP-PKA pathway. This pathway is central to many of the physiological effects of EP4 receptor activation.
Non-Canonical PI3K/PKC Pathway
In specific cell types, such as eosinophils, this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K) and Protein Kinase C (PKC) pathway, independent of cAMP.[1] This highlights the biased agonism potential of the EP4 receptor, where different agonists can preferentially activate distinct signaling arms.
Pharmacological Effects
The activation of the EP4 receptor by this compound leads to a diverse range of pharmacological effects, with significant implications for inflammatory and immune responses.
Anti-Inflammatory and Immunomodulatory Effects
This compound exhibits potent anti-inflammatory and immunomodulatory properties, primarily through the suppression of eosinophil function and the modulation of cytokine production.
| Effect | Model System | Concentration | Result | Source |
| Eosinophil Chemotaxis Inhibition | Human Eosinophils | 1 µM | 70% reduction | [1][2] |
| CD11b Upregulation Inhibition | Human Eosinophils | 1 µM | 50% reduction | [1] |
| Reactive Oxygen Species Production Inhibition | Human Eosinophils | 1 µM | 60% reduction | [1] |
| Eosinophil Infiltration Reduction | Guinea Pig (Passive Cutaneous Anaphylaxis) | N/A | 80% reduction | [1] |
| IL-1β Reduction | Rat (DSS-induced Colitis) | N/A | 12.8 µg/mg vs 30.8 µg/mg in control | [2] |
| GRO/CINC-1 Reduction | Rat (DSS-induced Colitis) | N/A | 15.5 µg/mg vs 39.2 µg/mg in control | |
| TNF-α Modulation | Human Monocytes (LPS-stimulated) | 1 nM | Inhibition of production | |
| Restoration of UV-induced Immunosuppression | Murine Model | N/A | Increased CD4+Foxp3+ Treg cells | [1] |
Effects on Bone Remodeling
Chronic activation of the EP4 receptor by agonists like this compound has been shown to promote bone formation. This occurs through the upregulation of key osteogenic transcription factors.
| Effect | Model System | Result | Source |
| Osteoblast Upregulation of Runx2/Cbfa1 | In vitro | Upregulation of master regulator of osteogenesis | [1] |
| Trabecular Bone Volume Restoration | Ovariectomized Rats (using ONO-4819, a derivative) | 13.4% restoration vs 1.04% in controls | [1] |
| Bone Resorption Stimulation | Mouse Calvaria Cultures | Marked stimulation at 0.1–10 μM | [5] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.
EP4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the EP4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human EP4 receptor.
-
Radioligand: [3H]PGE2 is used as the radiolabeled ligand.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used.
-
Incubation: A constant concentration of [3H]PGE2 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PGE2 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency of this compound in activating the Gs-cAMP signaling pathway.
Methodology:
-
Cell Culture: Cells expressing the EP4 receptor (e.g., CHO-EP4 or primary cells) are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with various concentrations of this compound.
-
Lysis: Cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.
Eosinophil Chemotaxis Assay
Objective: To assess the inhibitory effect of this compound on eosinophil migration.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane is used.
-
Assay Setup: A chemoattractant (e.g., eotaxin) is placed in the lower chamber, and eosinophils, pre-incubated with or without this compound, are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow for cell migration across the membrane.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by counting under a microscope or by using a plate reader-based assay that measures eosinophil peroxidase activity.
-
Data Analysis: The percentage inhibition of chemotaxis by this compound is calculated relative to the control (no inhibitor).
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of inflammatory bowel disease.
Methodology:
-
Induction of Colitis: Rodents (rats or mice) are administered DSS in their drinking water for a defined period to induce colitis.
-
Treatment: Animals are treated with this compound or a vehicle control.
-
Monitoring: Clinical parameters such as body weight, stool consistency, and rectal bleeding are monitored daily.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are collected. Colon length is measured, and tissue samples are taken for histological analysis (to assess inflammation and tissue damage) and for measuring the levels of inflammatory mediators (e.g., cytokines) by ELISA or qPCR.
-
Data Analysis: The effects of this compound on the various clinical and pathological parameters are compared to the vehicle-treated group.
Conclusion
This compound is a highly selective and potent EP4 receptor agonist with a well-defined mechanism of action. Its ability to activate both canonical Gs-cAMP and non-canonical signaling pathways in a cell-type specific manner underlies its diverse pharmacological effects. The robust anti-inflammatory and immunomodulatory properties of this compound, demonstrated in a range of in vitro and in vivo models, highlight its therapeutic potential for the treatment of various inflammatory and immune-mediated diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of targeting the EP4 receptor with selective agonists like this compound.
References
The Selective Prostaglandin EP4 Receptor Agonist Ono-AE1-329: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a member of the G-protein coupled receptor (GPCR) family, the EP4 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, bone metabolism, and neuronal function. The selectivity of this compound for the EP4 receptor makes it a valuable pharmacological tool for elucidating the specific roles of this receptor subtype and a potential therapeutic agent for various diseases. This technical guide provides a comprehensive overview of the core pharmacological and biological activities of this compound, with a focus on its quantitative data, experimental methodologies, and signaling pathways.
Core Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Cell Line | Radioligand | Reference |
| This compound | EP4 | 9.7 nM | Mouse | CHO | [3H]PGE2 | [1] |
| EP1 | >10,000 nM | Mouse | CHO | [3H]PGE2 | [1] | |
| EP2 | 2,100 nM | Mouse | CHO | [3H]PGE2 | [1] | |
| EP3 | 1,200 nM | Mouse | CHO | [3H]PGE2 | [1] |
Table 2: In Vitro Functional Activity
| Assay | Cell Type | Endpoint | This compound Effect | Notes | Reference |
| cAMP Accumulation | CHO cells expressing EP4 | Increased cAMP | Potent agonist activity | The primary signaling pathway for EP4 is Gs-coupled adenylyl cyclase activation. | [2] |
| Eosinophil Chemotaxis | Human peripheral blood eosinophils | Inhibition of chemotaxis | Significant inhibition | Effect is dependent on PI3K and PKC, but not cAMP. | [3] |
| Eosinophil CD11b Upregulation | Human peripheral blood eosinophils | Inhibition of upregulation | Potent inhibition | [3] | |
| Eosinophil Reactive Oxygen Species (ROS) Production | Human peripheral blood eosinophils | Inhibition of ROS production | Effective inhibition | [3] | |
| Bone Resorption | Mouse calvaria cultures | Increased calcium release | Marked stimulation of bone resorption | Mediated by osteoblasts. | [4] |
Table 3: In Vivo Efficacy
| Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Dextran Sodium Sulphate (DSS)-Induced Colitis | Rats | Intracolonic administration | Reduced erosion and ulceration; decreased inflammatory cytokine (IL-1β, GRO/CINC-1) levels; increased anti-inflammatory cytokine (IL-10) levels. | [5] |
| NMDA-Induced Excitotoxicity | Mice | Intracerebroventricular injection (0.1, 1, and 10 nmol) | Dose-dependent reduction in lesion volume (maximum protection of over 32% at 10 nmol). | [6] |
Signaling Pathways
Activation of the EP4 receptor by this compound initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in cyclic AMP (cAMP), emerging evidence indicates the involvement of alternative, non-canonical pathways.
Canonical Gs-cAMP Signaling Pathway
The primary signaling mechanism of the EP4 receptor is through the Gs-alpha subunit, which activates adenylyl cyclase to synthesize cAMP from ATP.[7][8] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.[9][10]
Alternative Signaling Pathways
The EP4 receptor can also couple to other signaling pathways, including those involving G-inhibitory (Gi) proteins and β-arrestin.[7][8] Activation of these pathways can lead to the stimulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway, which are crucial for cell survival, proliferation, and migration.[11][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 11. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Function and Mechanism of Ono-AE1-329: A Selective EP4 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] This compound has demonstrated significant therapeutic potential in a variety of preclinical models, primarily through its anti-inflammatory, immunomodulatory, and tissue-protective effects.[1][5] This guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound.
Core Function: Selective EP4 Receptor Agonism
This compound exhibits high binding affinity and selectivity for the EP4 receptor. The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily stimulates the Gs-protein/adenylyl cyclase/cAMP/PKA signaling cascade.[1] This pathway is central to many of the physiological and pharmacological effects of this compound. However, in certain cell types, such as eosinophils, it can also activate alternative pathways involving PI3K and PKC.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 9.7 nM | Not Specified | [1][3] |
| Receptor Selectivity | >100-fold over EP1, EP2, and EP3 | Murine | [3][6] |
Table 2: In Vitro Pharmacological Effects
| Effect | Concentration | Model System | Result | Reference |
| Inhibition of PAF-induced platelet aggregation | Not Specified | Not Specified | Effective | [1] |
| Reduction of human eosinophil chemotaxis | 10⁻⁶ M | Human Eosinophils | 70% reduction | [1][3] |
| Reduction of CD11b upregulation | 10⁻⁶ M | Human Eosinophils | 50% reduction | [3] |
| Reduction of reactive oxygen species production | 10⁻⁶ M | Human Eosinophils | 60% reduction | [3] |
Table 3: In Vivo Pharmacological Effects
| Model | Species | Dosage | Effect | Reference |
| Cardiovascular Function | Dog | 0.3–3 ng/kg/min (IV) | Improved stroke volume and cardiac output | [1] |
| Dextran Sodium Sulphate (DSS)-Induced Colitis | Rat | Not Specified (intracolonic) | Reduced IL-1β from 30.8 to 12.8 µg/mg; Reduced GRO/CINC-1 from 39.2 to 15.5 µg/mg; Increased IL-10 from 7.9 to 14.5 µg/mg | [1][5] |
| Cerebral Ischemia | Mouse | 0.3 mg/kg (single dose) | 67.3% reduction in stroke infarct volume | [1] |
| NMDA-Induced Excitotoxicity | Mouse | 10 nmol (ICV) | >32% reduction in lesion volume | [6] |
| Passive Cutaneous Anaphylaxis | Guinea Pig | Not Specified | 80% reduction in eosinophil infiltration | [3] |
Signaling Pathways
This compound's mechanism of action is centered on the activation of the EP4 receptor, which triggers distinct downstream signaling cascades depending on the cell type.
In addition to the canonical pathway, this compound can signal through alternative pathways in specific immune cells.
Detailed Experimental Protocols
1. Dextran Sodium Sulphate (DSS)-Induced Colitis in Rats [5]
-
Objective: To evaluate the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.
-
Animal Model: Male rats.
-
Induction of Colitis: Rats were provided with drinking water containing 3% DSS for a period of two weeks to induce colitis.
-
Drug Administration: this compound was administered intracolonically to the rats with DSS-induced colitis for seven consecutive days.
-
Outcome Measures:
-
Macroscopic assessment of erosion and ulceration in the colorectal mucosa.
-
Peripheral white blood cell (WBC) counts.
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Measurement of Interleukin (IL)-1β, growth-regulated gene product/cytokine-induced neutrophil chemoattractant (GRO/CINC-1), and IL-10 concentrations in the colorectal mucosa using standard protein quantification assays (e.g., ELISA).
-
Analysis of corresponding cytokine mRNA expression levels in the colorectal mucosa via reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Workflow:
2. NMDA-Induced Excitotoxicity in Mice [6]
-
Objective: To investigate the neuroprotective effects of this compound against excitotoxic brain injury.
-
Animal Model: Male C57BL mice.
-
Surgical Procedure and Drug Administration:
-
Mice were pretreated with an intracerebroventricular (ICV) injection of this compound at doses of 0.1, 1, or 10 nmol.
-
20 minutes following the pretreatment, a single unilateral intrastriatal injection of N-Methyl-D-aspartate (NMDA) (15 nmol) was administered to induce an excitotoxic lesion.
-
-
Outcome Measure: The volume of the lesion in the ipsilateral striatum was measured to quantify the extent of brain injury.
-
Workflow:
Potential Therapeutic Applications
The preclinical data for this compound suggest a broad range of potential therapeutic applications, including:
-
Inflammatory Bowel Disease: Due to its ability to reduce pro-inflammatory cytokines and increase anti-inflammatory cytokines in the colon.[1][5]
-
Neuroprotection: By attenuating excitotoxic brain injury, it may have applications in conditions like stroke.[1][6]
-
Cardiovascular Diseases: Its positive effects on cardiac function could be beneficial in heart failure.[1]
-
Allergic and Eosinophilic Disorders: Its capacity to suppress eosinophil function points to potential use in asthma and allergic rhinitis.[1][3]
-
Bone Regeneration: Activation of the EP4 receptor is known to promote bone formation.[3]
References
- 1. medkoo.com [medkoo.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. amsbio.com [amsbio.com]
- 5. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Ono-AE1-329: A Selective EP4 Receptor Agonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Ono-AE1-329 is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound and its closely related analog, ONO-4819. The paper will detail the pharmacological properties, key experimental findings in inflammatory and regenerative models, and the underlying signaling pathways. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction
Prostaglandin E2 is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, and tissue homeostasis. Its diverse effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target due to its significant roles in modulating immune responses and promoting tissue regeneration. This compound was developed as a selective agonist for the EP4 receptor, aiming to harness its therapeutic potential while minimizing off-target effects associated with non-selective prostaglandin analogs. This whitepaper synthesizes the available preclinical data on this compound and the closely related compound ONO-4819, providing a comprehensive resource for researchers and drug development professionals.
Pharmacological Profile
This compound is a synthetic organic compound designed to selectively bind to and activate the EP4 receptor. Its selectivity is crucial for its therapeutic action, as activation of other EP receptor subtypes can lead to undesired side effects.
Binding Affinity and Selectivity
Table 1: Selectivity of this compound for Murine EP Receptors [1]
| Receptor Subtype | Relative Selectivity Ratio (EPx:EP4) |
| EP1 | >1000 |
| EP2 | 210 |
| EP3 | 120 |
| EP4 | 1 |
Mechanism of Action: EP4 Receptor Signaling
Activation of the EP4 receptor by this compound initiates a cascade of intracellular signaling events that are predominantly mediated by the Gαs subunit of heterotrimeric G proteins. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). Additionally, evidence suggests that EP4 can also couple to Gαi and activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Gαs-cAMP-PKA Signaling Pathway
The canonical signaling pathway for the EP4 receptor involves the Gαs-mediated activation of adenylyl cyclase, leading to cAMP production and PKA activation. This pathway is central to many of the anti-inflammatory and regenerative effects of this compound.
EP4 Receptor Gαs-cAMP-PKA Signaling Pathway.
PI3K/Akt Signaling Pathway
In addition to the canonical Gαs pathway, the EP4 receptor can also signal through the PI3K/Akt pathway, which is important for cell survival and proliferation.
References
In-depth Technical Guide: Downstream Signaling Pathways of Ono-AE1-329
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a G-protein coupled receptor (GPCR), the EP4 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, neuroprotection, and cancer progression. This compound, by selectively activating the EP4 receptor, provides a valuable tool for elucidating the intricate downstream signaling cascades initiated by this receptor and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways
The activation of the EP4 receptor by this compound primarily initiates a canonical signaling pathway through the Gs alpha subunit of the heterotrimeric G protein. However, evidence also points towards the engagement of non-canonical pathways, including the PI3K/Akt pathway and potentially β-arrestin-mediated signaling.
The Canonical Gs-cAMP-PKA Pathway
The principal signaling mechanism of this compound involves the coupling of the EP4 receptor to the Gs protein. This interaction triggers a cascade of intracellular events, leading to the activation of Protein Kinase A (PKA) and subsequent modulation of gene expression and cellular function.
-
G-protein Activation: Upon binding of this compound, the EP4 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.
-
Downstream Phosphorylation: Activated PKA catalytic subunits phosphorylate a multitude of downstream target proteins on serine and threonine residues, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulate the expression of target genes involved in inflammation, cell survival, and differentiation.
The Non-Canonical PI3K/Akt Pathway
In addition to the canonical Gs pathway, this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade in certain cell types, such as oral cancer cells.[1] This pathway is crucial for cell survival, proliferation, and migration.
-
PI3K Activation: The precise mechanism of EP4-mediated PI3K activation is not fully elucidated but may involve G-protein βγ subunits or interaction with other receptor tyrosine kinases.
-
PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Recruitment and Activation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), bringing them to the plasma membrane.
-
Downstream Signaling: At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets, including mTOR (mammalian target of rapamycin), GSK3β (glycogen synthase kinase 3 beta), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), to regulate diverse cellular processes.
Potential β-Arrestin-Mediated Signaling
β-arrestins are versatile adaptor proteins that can mediate G-protein-independent signaling pathways following GPCR activation. While direct evidence for this compound-induced β-arrestin signaling is still emerging, it represents a plausible non-canonical pathway given the known functions of β-arrestins in GPCR biology.
-
Receptor Phosphorylation: Upon agonist binding, the EP4 receptor is likely phosphorylated by G-protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated residues on the intracellular domains of the receptor serve as docking sites for β-arrestin proteins.
-
Scaffolding and Signal Transduction: β-arrestin can act as a scaffold, bringing together various signaling molecules, such as components of the MAPK (mitogen-activated protein kinase) cascade (e.g., ERK1/2), leading to their activation. This can influence cell proliferation, differentiation, and survival independently of G-protein signaling.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments investigating the effects of this compound.
Table 1: Effect of this compound on Cytokine Production in a Rat Model of DSS-Induced Colitis [2]
| Treatment Group | IL-1β (µg/mg protein) | GRO/CINC-1 (µg/mg protein) | IL-10 (µg/mg protein) |
| Colitis Control | 30.8 ± 6.2 | 39.2 ± 5.4 | 7.9 ± 1.2 |
| This compound | 12.8 ± 4.6 | 15.5 ± 3.0 | 14.5 ± 1.7 |
| P < 0.05 compared to colitis control group. |
Table 2: Effect of this compound on Eosinophil Chemotaxis and Adhesion [3]
| Assay | Treatment | Concentration | Result |
| Chemotaxis | This compound | 100 nM | Inhibition of eosinophil migration |
| Adhesion | This compound | 100 nM | Decreased adhesion to epithelial cells |
| Adhesion | This compound | 300 nM | Further decreased adhesion |
Table 3: Effect of an EP4 Agonist (ONO-AE1-437) on Oral Cancer Cell Migration [1]
| Cell Line | Treatment | Concentration | Effect on Cell Migration |
| HSC-3 | ONO-AE1-437 | 1 µM | Significant promotion |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Stimulation with this compound
This protocol describes a general procedure for stimulating cultured cells with this compound to investigate its effects on downstream signaling pathways.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes, HSC-3 oral cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow overnight in a humidified incubator.
-
Serum Starvation: The day of the experiment, aspirate the complete medium and wash the cells once with sterile PBS. Add serum-free medium and incubate for 2-4 hours to minimize basal signaling activity.
-
This compound Treatment: Prepare working solutions of this compound in serum-free medium at the desired final concentrations (e.g., 1 nM to 1 µM).
-
Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 15 minutes for short-term signaling events like phosphorylation, or 24-48 hours for gene expression or functional assays).
-
Cell Lysis or Further Analysis: After incubation, proceed with cell lysis for protein or RNA extraction, or perform functional assays as required.
Protocol 2: Western Blot Analysis of PKA and Akt Activation
This protocol outlines the detection of phosphorylated (activated) forms of PKA substrates and Akt by Western blotting following this compound stimulation.
Materials:
-
Stimulated cell lysates (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKA substrate, anti-phospho-Akt, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the stimulated cells with ice-cold RIPA buffer. Quantify the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or a loading control like GAPDH.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
This protocol describes how to measure changes in the mRNA levels of genes downstream of this compound signaling.
Materials:
-
Stimulated cells (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., containing SYBR Green)
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the stimulated cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
RT-qPCR Reaction Setup: Prepare the RT-qPCR reactions by mixing the cDNA template, gene-specific forward and reverse primers, and RT-qPCR master mix. Set up reactions in triplicate for each sample and gene.
-
RT-qPCR Program: Run the reactions on an RT-qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 4: cAMP Measurement Assay
This protocol provides a method for quantifying intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Stimulated cells (from Protocol 1)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Plate reader
Procedure:
-
Cell Stimulation: Stimulate cells with this compound for a short duration (e.g., 5-15 minutes) as described in Protocol 1.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in the samples by interpolating their readings from the standard curve.
Protocol 5: Cell Migration (Wound Healing) Assay
This protocol describes a method to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., HSC-3)
-
Complete and serum-free cell culture medium
-
This compound
-
24-well or 48-well plates
-
Pipette tips (e.g., p200) or a cell scraper to create the "wound"
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in plates to create a confluent monolayer.
-
Wound Creation: Once confluent, create a "wound" in the cell monolayer by scratching a straight line with a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at multiple defined locations (time 0).
-
Incubation: Incubate the plates at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point for each treatment group. Calculate the percentage of wound closure relative to the initial wound area.
Conclusion
This compound is a powerful pharmacological tool for dissecting the multifaceted signaling pathways downstream of the EP4 receptor. The primary Gs-cAMP-PKA pathway, along with the non-canonical PI3K/Akt and potential β-arrestin-mediated pathways, provides a complex signaling network that regulates a diverse range of cellular functions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate roles of this compound and the EP4 receptor in health and disease, and to explore their potential as therapeutic targets.
References
- 1. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of ONO-AE1-329 in Prostaglandin E2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a principal mediator in a myriad of physiological and pathological processes, exerting its effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a critical target for therapeutic intervention in inflammatory diseases, cancer, and beyond. ONO-AE1-329 is a potent and selective agonist for the EP4 receptor. This technical guide provides an in-depth overview of the role of this compound in PGE2 signaling, its mechanism of action, and its application in experimental models. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction to Prostaglandin E2 and the EP4 Receptor
Prostaglandin E2 (PGE2) is a bioactive lipid derived from the arachidonic acid cascade, playing a crucial role in inflammation, pain, fever, and tissue homeostasis. Its diverse functions are mediated by its interaction with four G-protein coupled receptor subtypes – EP1, EP2, EP3, and EP4 – each coupled to distinct intracellular signaling pathways.
The EP4 receptor is predominantly coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. However, evidence also suggests that the EP4 receptor can couple to other G proteins, such as Gi, or activate alternative signaling pathways involving phosphatidylinositol 3-kinase (PI3K) and β-arrestin, highlighting the complexity of its signaling network.
This compound: A Selective EP4 Receptor Agonist
This compound is a synthetic compound that has been extensively characterized as a highly potent and selective agonist for the prostaglandin EP4 receptor. Its selectivity makes it an invaluable tool for elucidating the specific roles of the EP4 receptor in various biological systems, distinguishing its functions from those mediated by other EP receptor subtypes.
Quantitative Data: Binding Affinity and Potency
The efficacy of this compound is underscored by its strong binding affinity and functional potency at the EP4 receptor. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Species | Cell Type/Assay Condition | Reference |
| Ki | 9.7 nM | Not Specified | EP4 Receptor Binding Assay | [1] |
| EC50 | 3.1 nmol/L | Mouse | Chinese Hamster Ovary (CHO) cells expressing EP4; cAMP production assay | [2] |
| Selectivity | >100-fold | Not Specified | Over EP1, EP2, and EP3 receptors | [1] |
| Selectivity | >4100-fold | Not Specified | Over EP1, EP2, and EP3 receptors |
Signaling Pathways Activated by this compound
Activation of the EP4 receptor by this compound initiates a cascade of intracellular events. The primary and alternative signaling pathways are depicted below.
Canonical Gs-cAMP-PKA Pathway
The canonical signaling pathway initiated by this compound binding to the EP4 receptor involves the activation of the Gs protein, leading to the production of cAMP and subsequent activation of PKA.
References
Ono-AE1-329: A Technical Guide for Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a modulator of the inflammatory response, this compound has demonstrated significant therapeutic potential in a variety of preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from inflammatory response studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects through the selective activation of the EP4 receptor, a G-protein coupled receptor.[1][2] The primary signaling cascade initiated by this compound involves the coupling to Gs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels and activates protein kinase A (PKA).[3][4] However, alternative signaling pathways, such as the PI3K/PKC pathway, have been observed in certain cell types like eosinophils.[3][4] This dual signaling capability allows this compound to modulate a wide range of cellular responses, contributing to its complex role in inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on inflammatory responses.
Table 1: Receptor Binding and Selectivity
| Parameter | Value | Species | Notes |
| Ki for EP4 Receptor | 9.7 nM | Not Specified | Demonstrates high binding affinity for the EP4 receptor.[3][4] |
| Selectivity vs. EP1 | >1000-fold | Murine | Shows high selectivity for EP4 over other EP receptor subtypes.[5] |
| Selectivity vs. EP2 | 210-fold | Murine | [5] |
| Selectivity vs. EP3 | 120-fold | Murine | [5] |
Table 2: In Vivo Efficacy in a Rat Model of DSS-Induced Colitis
| Parameter | Control Group (DSS only) | This compound Treated Group | P-value |
| IL-1β Concentration (µg/mg protein) | 30.8 +/- 6.2 | 12.8 +/- 4.6 | < 0.05 |
| GRO/CINC-1 Concentration (µg/mg protein) | 39.2 +/- 5.4 | 15.5 +/- 3.0 | < 0.05 |
| IL-10 Concentration (µg/mg protein) | 7.9 +/- 1.2 | 14.5 +/- 1.7 | < 0.05 |
Data from a study where this compound was administered intracolonically for 7 consecutive days to rats with dextran sodium sulphate (DSS)-induced colitis.[6]
Table 3: Effects on Human Eosinophil Function
| Parameter | Concentration of this compound | Inhibition |
| Chemotaxis | 10⁻⁶ M | 70% |
| CD11b Upregulation | Not Specified | 50% |
| Reactive Oxygen Species Production | Not Specified | 60% |
These effects were reversible by the EP4 antagonist GW627368X.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways activated by this compound.
Experimental Workflow: DSS-Induced Colitis Model in Rats
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a dextran sodium sulphate (DSS)-induced colitis model in rats.[6]
Detailed Experimental Protocols
Dextran Sodium Sulphate (DSS)-Induced Colitis in Rats
Objective: To evaluate the anti-inflammatory effects of this compound in a chemically induced model of colitis.[6]
Materials:
-
Male Wistar rats (or similar strain)
-
Dextran Sodium Sulphate (DSS), molecular weight 36,000-50,000
-
This compound
-
Vehicle for this compound (e.g., saline)
-
Standard laboratory animal diet and water
-
Equipment for intracolonic administration
-
ELISA kits for cytokine measurement (IL-1β, GRO/CINC-1, IL-10)
-
Materials for histological processing and analysis
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis: Provide rats with drinking water containing 3% (w/v) DSS for 14 days to induce colitis. Monitor animals daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.
-
Treatment: On day 8, after the onset of colitis, divide the rats into treatment and control groups.
-
Treatment Group: Administer this compound intracolonically once daily for 7 consecutive days. The specific dose should be determined based on preliminary studies.
-
Control Group: Administer an equivalent volume of the vehicle using the same route and schedule.
-
-
Sample Collection and Analysis: At the end of the treatment period (day 15), euthanize the animals.
-
Blood Collection: Collect peripheral blood for white blood cell (WBC) count analysis.
-
Tissue Collection: Excise the colon and measure its length and weight. Collect sections of the distal colon for histological analysis and for the measurement of mucosal cytokine concentrations.
-
Cytokine Analysis: Homogenize the colorectal mucosal tissue and measure the concentrations of IL-1β, GRO/CINC-1, and IL-10 using specific ELISA kits. Normalize protein concentrations.
-
Histological Analysis: Fix colon tissue sections in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, erosion, and ulceration.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
In Vitro Monocyte Cytokine Release Assay
Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines from monocytes.[7]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the THP-1 cells into 96-well plates at a predetermined density and allow them to adhere and differentiate (if necessary, using PMA).
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Include a vehicle control group.
-
-
Stimulation: Stimulate the cells with LPS (e.g., 0.1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plates for a suitable duration (e.g., 22 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release by this compound compared to the LPS-stimulated control. Determine the IC50 value if a dose-response curve is generated.
Conclusion
This compound is a selective EP4 receptor agonist with potent anti-inflammatory properties demonstrated in various preclinical models. Its ability to modulate key inflammatory cytokines and cellular processes highlights its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the utility of this compound in inflammatory response studies.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thorax.bmj.com [thorax.bmj.com]
Preliminary Efficacy of Ono-AE1-329: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Ono-AE1-329 is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Emerging preclinical evidence suggests its potential therapeutic utility across a range of conditions, primarily linked to its anti-inflammatory and cytoprotective effects. This document provides a technical summary of the preliminary efficacy data for this compound, detailing experimental protocols and associated signaling pathways.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various models.
Table 1: Neuroprotective Effects of this compound in an Excitotoxicity Model
| Parameter | Model | Treatment Group | Dose (nmol) | Outcome | Percent Reduction | Citation |
| Lesion Volume | NMDA-induced excitotoxicity in mice | This compound | 0.1 | Reduction in striatal lesion volume | Not specified | [1] |
| This compound | 1 | Reduction in striatal lesion volume | Not specified | [1] | ||
| This compound | 10 | Significant reduction in striatal lesion volume | >32% | [1] |
Table 2: Anti-inflammatory Effects of this compound in a Colitis Model
| Parameter | Model | Treatment Group | Outcome | Result | P-value | Citation |
| IL-1β Concentration | DSS-induced colitis in rats | This compound | Lower than control | 12.8 +/- 4.6 µg/mg protein | < 0.05 | [2] |
| Control | 30.8 +/- 6.2 µg/mg protein | [2] | ||||
| GRO/CINC-1 Concentration | DSS-induced colitis in rats | This compound | Lower than control | 15.5 +/- 3.0 µg/mg protein | < 0.05 | [2] |
| Control | 39.2 +/- 5.4 µg/mg protein | [2] | ||||
| IL-10 Concentration | DSS-induced colitis in rats | This compound | Higher than control | 14.5 +/- 1.7 µg/mg protein | < 0.05 | [2] |
| Control | 7.9 +/- 1.2 µg/mg protein | [2] |
Table 3: Effects of this compound on Platelet Aggregation and Cytokine Release
| Parameter | Model | Treatment | Outcome | Citation |
| Platelet Aggregation | PAF-induced | This compound | Inhibition of platelet aggregation | [3] |
| TNFα Release | LPS-stimulated human (THP-1) monocytes | This compound (1 nM) | Inhibition of cytokine release | [4] |
| TNFα mRNA | LPS-stimulated human (THP-1) monocytes | This compound | Modulation of cytokine levels | [4] |
Experimental Protocols
Neuroprotection Study in an Excitotoxicity Model
-
Animal Model: Male C57BL mice.[1]
-
Induction of Excitotoxicity: A single unilateral intrastriatal injection of N-methyl-D-aspartate (NMDA) (15 nmol).[1]
-
Treatment Protocol: Mice were pretreated with intracerebroventricular injections of this compound (0.1, 1, and 10 nmol) or vehicle 20 minutes prior to the NMDA injection.[1]
-
Efficacy Endpoint: Measurement of the lesion volume in the ipsilateral striatum.[1]
Anti-inflammatory Study in a Colitis Model
-
Animal Model: Rats.[2]
-
Induction of Colitis: Administration of drinking water containing 3% dextran sodium sulphate (DSS) for 2 weeks.[2]
-
Treatment Protocol: this compound was administered intracolonically for 7 consecutive days.[2]
-
Efficacy Endpoints: Assessment of erosion and ulceration, peripheral white blood cell (WBC) counts, and concentrations of interleukin (IL)-1β, growth-regulated gene product/cytokine-induced neutrophil chemoattractant (GRO/CINC-1), and IL-10 in the colorectal mucosa.[2]
In Vitro Inflammation Study
-
Cell Line: Human (THP-1) monocytes.[4]
-
Stimulation: Lipopolysaccharide (LPS; 0.1 µg/mL) was used to induce an inflammatory response.[4]
-
Treatment Protocol: Cells were treated with this compound (1 nM) in the presence of LPS.[4]
-
Efficacy Endpoints: Measurement of tumor necrosis factor α (TNFα) mRNA and protein levels.[4]
Signaling Pathways and Visualizations
Activation of the EP4 receptor by this compound initiates downstream signaling cascades that are believed to mediate its therapeutic effects. A key pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Caption: EP4 Receptor Signaling Pathway Activated by this compound.
The experimental workflow for the in vivo neuroprotection study is outlined below.
Caption: Experimental Workflow for the Neuroprotection Study.
References
- 1. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. thorax.bmj.com [thorax.bmj.com]
Methodological & Application
Application Notes and Protocols for Ono-AE1-329 in Experimental Colitis Models
These application notes provide a comprehensive overview of the experimental use of Ono-AE1-329, a selective E-prostanoid receptor 4 (EP4) agonist, in preclinical models of colitis. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for inflammatory bowel disease (IBD).
Introduction
This compound is a potent and selective agonist for the EP4 receptor, a subtype of the prostaglandin E2 (PGE2) receptor. In the context of inflammatory bowel disease, the EP4 receptor plays a crucial role in maintaining intestinal homeostasis, promoting mucosal healing, and downregulating inflammatory responses.[1][2] Preclinical studies have demonstrated that activation of the EP4 receptor by agonists like this compound can ameliorate the severity of experimentally induced colitis, suggesting its therapeutic potential for treating conditions such as ulcerative colitis.[3] This document outlines the mechanism of action, experimental protocols, and key findings related to the use of this compound and similar EP4 agonists in rodent models of colitis.
Mechanism of Action
The therapeutic effects of this compound in colitis are primarily mediated through the activation of the EP4 receptor signaling pathway. This pathway is integral to intestinal epithelial cell survival and regeneration.[2] Upon binding of this compound, the EP4 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and downstream effectors that promote cell survival and proliferation. Furthermore, EP4 receptor activation has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and GRO/CINC-1 (a rodent chemokine analogous to human IL-8), while enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[3] This dual action of promoting mucosal repair and suppressing inflammation underscores the therapeutic potential of EP4 agonists in IBD.
Experimental Protocols
The most common preclinical model used to evaluate the efficacy of this compound and other EP4 agonists is the dextran sodium sulfate (DSS)-induced colitis model in rodents. This model mimics many of the clinical and histological features of human ulcerative colitis.
Dextran Sodium Sulfate (DSS)-Induced Colitis in Rats
This protocol is based on studies investigating the effects of intracolonic administration of this compound.[3]
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000
-
This compound
-
Vehicle (e.g., saline or appropriate buffer)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intracolonic administration
Procedure:
-
Induction of Colitis:
-
Administer 3% (w/v) DSS in the drinking water to rats for 7 to 14 days.
-
Monitor the animals daily for body weight, stool consistency, and the presence of blood in the stool.
-
-
Drug Administration:
-
Following the induction of colitis, administer this compound intracolonically once daily for 7 consecutive days. A typical dose is 1 mg/kg.
-
A control group should receive the vehicle alone.
-
-
Assessment of Colitis Severity:
-
Continue daily monitoring of clinical signs.
-
At the end of the treatment period, euthanize the animals and collect the colon.
-
Measure the colon length and weight.
-
Perform histological analysis of colon sections stained with hematoxylin and eosin (H&E) to assess for erosion, ulceration, and inflammation.
-
Collect colonic mucosal samples for biochemical analysis.
-
-
Biochemical Analysis:
-
Measure the levels of pro-inflammatory cytokines (IL-1β, GRO/CINC-1) and anti-inflammatory cytokines (IL-10) in the colonic mucosa using enzyme-linked immunosorbent assay (ELISA).
-
Assess myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This protocol is adapted from studies using a similar EP4 agonist, ONO-AE1-734, which has shown efficacy in a mouse model of severe colitis.[1][4]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Dextran Sodium Sulfate (DSS)
-
ONO-AE1-734 (as a representative EP4 agonist)
-
Vehicle
-
Anesthesia
Procedure:
-
Induction of Severe Colitis:
-
Drug Administration:
-
Administer the EP4 agonist (e.g., ONO-AE1-734) concurrently with the DSS treatment for 7 days. The route of administration can be subcutaneous or oral, depending on the compound's properties.
-
A control group should receive the vehicle.
-
-
Assessment of Colitis Severity:
-
Record daily scores for body weight loss, diarrhea, and hemoccult.
-
At day 7, euthanize the mice and collect the colons.
-
Measure colon length.
-
Perform histological scoring of H&E-stained colon sections to assess inflammation and tissue damage.
-
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of EP4 agonists in colitis models.
Table 1: Effect of this compound on Colonic Cytokine Levels in DSS-Induced Colitis in Rats [3]
| Treatment Group | IL-1β (µg/mg protein) | GRO/CINC-1 (µg/mg protein) | IL-10 (µg/mg protein) |
| Colitis Control | 30.8 ± 6.2 | 39.2 ± 5.4 | 7.9 ± 1.2 |
| This compound | 12.8 ± 4.6 | 15.5 ± 3.0 | 14.5 ± 1.7* |
*P < 0.05 compared to the colitis control group. Data are presented as mean ± SEM.
Table 2: Effect of an EP4 Agonist (ONO-AE1-734) on Clinical Scores in High-Dose (7%) DSS-Induced Colitis in Mice [1][4]
| Treatment Group | Body Weight Loss (%) | Diarrhea Score | Hemoccult Score |
| Vehicle | 9.8 ± 2.7 | 2.2 ± 0.1 | 3.8 ± 0.2 |
| EP4 Agonist | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: Specific quantitative values for the EP4 agonist group were not provided in the source, but a significant amelioration of all parameters was reported.[1][4]
Conclusion
The selective EP4 agonist this compound and related compounds have demonstrated significant therapeutic potential in preclinical models of colitis. The mechanism of action involves both the promotion of mucosal healing and the suppression of pro-inflammatory responses. The experimental protocols detailed in this document, particularly the DSS-induced colitis model, provide a robust framework for evaluating the efficacy of EP4 agonists and other novel therapeutic agents for inflammatory bowel disease. The quantitative data presented underscore the potent anti-inflammatory and tissue-protective effects of EP4 receptor activation. Further research and development of EP4-targeted therapies are warranted for the treatment of ulcerative colitis and other inflammatory conditions of the gut.
References
- 1. JCI - The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut [jci.org]
- 2. The prevention of colitis by E Prostanoid receptor 4 agonist through enhancement of epithelium survival and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ono-AE1-329 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The activation of the EP4 receptor has been demonstrated to confer significant neuroprotective effects in a variety of preclinical models of neurological disorders. This document provides detailed application notes and protocols for utilizing this compound in both in vivo and in vitro neuroprotection assays. The methodologies described herein are based on published research and are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.
The neuroprotective effects of this compound are primarily mediated through the activation of the Gαs-coupled EP4 receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote neuronal survival and inhibit apoptotic pathways.[1][2]
Data Presentation
The following tables summarize quantitative data from key neuroprotection studies involving this compound.
Table 1: In Vivo Neuroprotective Efficacy of this compound
| Model | Species | Treatment Protocol | Key Findings | Reference |
| NMDA-Induced Excitotoxicity | Mouse | 0.1, 1, and 10 nmol this compound (i.c.v.) 20 min prior to intrastriatal NMDA injection | Dose-dependent reduction in lesion volume; >32% protection at 10 nmol. | [3][4] |
| MPTP-Induced Parkinsonism | Mouse | 0.1 mg/kg this compound (s.c.) daily for 6 days post-MPTP treatment | Rescued dopaminergic neurons in the substantia nigra pars compacta. | [5] |
| Cerebral Ischemia (MCAo) | Mouse | 0.3 mg/kg this compound (s.c.) at 2 and 8 hours post-MCAo | 50.8% reduction in hemispheric infarct size and improved behavioral scores. | [6] |
Table 2: In Vitro & Ex Vivo Neuroprotective Efficacy of this compound
| Model | System | Treatment Protocol | Key Findings | Reference |
| Oxygen-Glucose Deprivation (OGD) | Primary Cortical Neurons | Dose-dependent application of this compound during OGD | Rescued neurons from OGD-induced cell death. | [6] |
| NMDA-Induced Excitotoxicity | Organotypic Hippocampal Slices | 0.1-100 nM this compound during NMDA exposure | Dose-dependent rescue of CA1 neurons. | [1][6] |
| Oxygen-Glucose Deprivation (OGD) | Organotypic Hippocampal Slices | 10-100 nM this compound during OGD | Dose-dependent rescue of CA1 neurons. | [1][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Neuroprotection
Caption: this compound activates the EP4 receptor, initiating a cAMP/PKA signaling cascade.
Experimental Workflow for In Vivo NMDA-Induced Excitotoxicity Assay
References
- 1. Signaling via the prostaglandin E2 receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 4. protocols.io [protocols.io]
- 5. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Ono-AE1-329 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in a wide array of physiological and pathophysiological processes, including inflammation, immune response, bone remodeling, and cancer biology. These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in in vivo mouse studies to facilitate experimental design and execution.
Data Presentation: this compound and other EP4 Agonist Dosages in Mice
The following table summarizes the dosages of this compound and other selective EP4 agonists used in various in vivo mouse and rat models. This information can serve as a starting point for dose-ranging studies in new experimental settings.
| Agonist | Animal Model | Route of Administration | Dosage | Study Focus |
| This compound | Mouse | Intracerebroventricular | 1 - 10 nmol/mouse | Anorexigenic action |
| This compound | Mouse | Topical (ocular) | 0.1% solution | Intraocular pressure reduction |
| Unspecified EP4 Agonist | Mouse | Not Specified | 0.2 mg/kg | Colitis prevention and treatment |
| L-902,688 | Rat | Intravenous | 0.3 and 1.0 mg/kg | Attenuation of blood-brain barrier damage |
| L-902,688 | Rat | Intraperitoneal | 0.25 - 1 µg/kg/day | Reduction of right ventricle fibrosis |
| This compound | Rat | Intracolonic | Not specified | Suppression of dextran sodium sulphate colitis |
Signaling Pathway
Activation of the EP4 receptor by an agonist like this compound initiates a primary signaling cascade through the Gs alpha subunit, leading to cAMP production and subsequent activation of Protein Kinase A (PKA). However, the EP4 receptor can also couple to other signaling pathways, including the Gi alpha subunit and the PI3K/Akt pathway, highlighting the complexity of its downstream effects.
Experimental Protocols
Detailed methodologies for common administration routes in mice are provided below. It is crucial to adapt these protocols to the specific experimental context, including the mouse strain, age, and health status.
Intracerebroventricular (ICV) Injection
This protocol is adapted from studies investigating the central effects of this compound.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle (saline or aCSF) to the desired final concentration (e.g., 1-10 nmol in a volume of 1-5 µL).
-
Ensure the solution is sterile-filtered if necessary.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Secure the mouse in the stereotaxic apparatus.
-
Shave and disinfect the surgical area on the scalp.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).
-
Drill a small burr hole at the determined coordinates.
-
-
Injection:
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Intraperitoneal (IP) Injection
A common route for systemic administration.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80 if necessary)
-
Sterile syringe (1 mL) and needle (25-27 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. The final volume for injection should typically not exceed 10 mL/kg of body weight.
-
-
Animal Restraint:
-
Firmly restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
-
Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 15-20 degree angle.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the solution smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intravenous (IV) Injection
Typically administered via the lateral tail vein for rapid systemic distribution.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Sterile syringe (0.5-1 mL) and needle (27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad (optional, to induce vasodilation)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile vehicle. The volume should be minimized, typically not exceeding 5 mL/kg for a bolus injection.
-
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly and steadily.
-
-
Post-injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
Oral Gavage
For oral administration of a precise dose.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., water, corn oil)
-
Flexible or rigid gavage needle (18-20 gauge for adult mice)
-
Syringe
Procedure:
-
Preparation of this compound Solution:
-
Prepare a solution or suspension of this compound in the chosen vehicle. The volume should generally not exceed 10 mL/kg.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the solution smoothly.
-
-
Post-gavage Monitoring:
-
Return the mouse to its cage and observe for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Application Notes and Protocols for ONO-AE1-329 Administration in Rat Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of ONO-AE1-329, a selective EP4 receptor agonist, in various rat models of inflammation. The protocols detailed below are based on established experimental models and available data on this compound.
Data Presentation
Table 1: Effect of this compound on Cytokine and Chemokine Concentrations in DSS-Induced Colitis in Rats
| Parameter | Colitis Control Group (µg/mg protein) | This compound Treated Group (µg/mg protein) | P-value |
| Interleukin-1β (IL-1β) | 30.8 +/- 6.2 | 12.8 +/- 4.6 | < 0.05 |
| GRO/CINC-1 | 39.2 +/- 5.4 | 15.5 +/- 3.0 | < 0.05 |
| Interleukin-10 (IL-10) | 7.9 +/- 1.2 | 14.5 +/- 1.7 | < 0.05 |
Data extracted from a study on DSS-induced colitis where this compound was administered intracolonically for 7 consecutive days.[1]
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathway
Activation of the prostaglandin E2 (PGE2) receptor subtype EP4 by this compound initiates a signaling cascade that plays a crucial role in modulating inflammation. The primary pathway involves the coupling of the EP4 receptor to a stimulatory G-protein (Gαs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to regulate gene expression. Additionally, the EP4 receptor can also couple to an inhibitory G-protein (Gαi), activating the PI3K-Akt signaling pathway. This dual signaling capacity allows for a complex and nuanced regulation of cellular responses to inflammation.
Experimental Workflow for Evaluating this compound in Rat Inflammation Models
The following diagram outlines a general workflow for assessing the efficacy of this compound in common rat models of inflammation.
Experimental Protocols
Dextran Sodium Sulphate (DSS)-Induced Colitis Model
This model mimics human ulcerative colitis and is characterized by damage to the colonic mucosa.
Materials:
-
Male Wistar rats (180-220 g)
-
Dextran Sodium Sulphate (DSS; molecular weight 36,000-50,000)
-
This compound
-
Vehicle for this compound (e.g., saline or other appropriate solvent)
-
Catheter for intracolonic administration
Procedure:
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 14 consecutive days.[1]
-
Preparation of this compound: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administration:
-
Starting from day 8, after colitis has been established, administer this compound or vehicle intracolonically once daily for 7 consecutive days.[1]
-
Lightly anesthetize the rats.
-
Gently insert a catheter (e.g., a soft polyethylene tube) approximately 8 cm into the colon via the anus.
-
Slowly infuse the this compound solution or vehicle.
-
Keep the rat in a head-down position for a few minutes to ensure retention of the solution.
-
-
Monitoring and Assessment:
-
Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period (day 15), euthanize the rats.
-
Collect the colon and measure its length and weight.
-
Collect colonic tissue for histological analysis (e.g., H&E staining to assess inflammation and ulceration) and biochemical analysis (e.g., ELISA for cytokine levels).
-
Collect blood for measurement of peripheral white blood cell (WBC) counts.[1]
-
Adjuvant-Induced Arthritis (AIA) Model
This model is a well-established animal model of rheumatoid arthritis, characterized by chronic inflammation of the joints.
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound
-
Plethysmometer or calipers for paw volume measurement
Procedure:
-
Induction of Arthritis:
-
On day 0, administer a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
-
Preparation of this compound: Dissolve this compound in the appropriate vehicle.
-
Administration:
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection) starting from day 0 (prophylactic) or from the onset of clinical signs of arthritis (therapeutic, typically around day 10-14).
-
-
Monitoring and Assessment:
-
Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals (e.g., every other day) starting from day 0.
-
Visually score the severity of arthritis in all four paws based on erythema and swelling.
-
Monitor body weight regularly.
-
At the end of the study (e.g., day 21 or 28), euthanize the rats.
-
Collect joint tissues for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.
-
Collect blood or synovial fluid for cytokine analysis.
-
Carrageenan-Induced Paw Edema Model
This is a model of acute inflammation, characterized by the rapid development of edema in the paw.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-180 g)
-
Lambda carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle for this compound
-
Plethysmometer or calipers
Procedure:
-
Preparation of this compound: Dissolve this compound in the appropriate vehicle.
-
Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection (e.g., 30 or 60 minutes).
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Monitoring and Assessment:
-
Measure the paw volume using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
The percentage inhibition of edema by this compound can be calculated relative to the vehicle control group.
-
At the end of the observation period, paw tissue can be collected for biochemical analysis of inflammatory mediators.
-
References
Application Notes and Protocols for Ono-AE1-329
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a key mediator in various physiological and pathological processes, the EP4 receptor is a significant target in drug discovery for inflammation, immunology, and vascular biology. This compound serves as a valuable research tool for elucidating the downstream effects of EP4 receptor activation. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays.
This compound is soluble in DMSO and has a binding affinity (Ki) of 9.7 nM for the EP4 receptor.[1] It primarily signals through the Gs-protein coupled adenylyl cyclase/cAMP/PKA pathway, although alternative signaling via PI3K and PKC has been observed in specific cell types like eosinophils.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various in vitro applications.
Table 1: Receptor Binding and In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| Ki (Binding Affinity) | 9.7 nM | EP4 Receptor Binding Assay | [1] |
| Eosinophil Chemotaxis Inhibition | 70% reduction | Human Eosinophils | [1][3] |
| Eosinophil CD11b Upregulation Inhibition | 50% reduction | Human Eosinophils | [3] |
| Eosinophil Reactive Oxygen Species Production Inhibition | 60% reduction | Human Eosinophils | [3] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Application | Cell Type | Recommended Concentration Range | Notes |
| Eosinophil Chemotaxis/Adhesion Assay | Primary Human Eosinophils | 100 nM - 1 µM | 1 µM has been shown to inhibit chemotaxis by 70%.[1][3] |
| Cytokine Release Assay | Human THP-1 Monocytes | 1 nM | Effective concentration for modulating LPS-induced cytokine release. |
| Platelet Aggregation Inhibition Assay | Human Platelet-Rich Plasma | 100 nM - 10 µM | To determine IC50 against PAF-induced aggregation. |
| Adipocyte Differentiation | Murine 3T3-L1 Preadipocytes | 1 µM | As a potential modulator of adipogenesis. |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound primarily activates the EP4 receptor, leading to downstream signaling cascades that are cell-type dependent.
Caption: this compound signaling pathways.
Experimental Workflow: Eosinophil Chemotaxis Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on eosinophil chemotaxis.
References
Application Notes and Protocols for Ono-AE1-329 in Cytokine Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE1-329 is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade has been demonstrated to play a crucial role in modulating inflammatory responses. This compound, by selectively targeting the EP4 receptor, offers a valuable tool for investigating the therapeutic potential of this pathway in various inflammatory conditions. These application notes provide detailed protocols for utilizing this compound to study cytokine inhibition in both in vivo and in vitro models.
Physicochemical Properties and Formulation
This compound is a synthetic prostaglandin analog. For in vivo administration, its solubility can be enhanced by inclusion in α-cyclodextrin. A stock solution can be prepared in a suitable solvent such as DMSO, which should then be further diluted in a sterile aqueous vehicle for administration.
Mechanism of Action
This compound selectively binds to and activates the EP4 receptor. The primary signaling pathway involves the coupling to a Gs protein, which activates adenylyl cyclase, leading to the production of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets to mediate the anti-inflammatory effects. These effects include the suppression of pro-inflammatory cytokine production, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), and the enhancement of anti-inflammatory cytokines like Interleukin-10 (IL-10). In some cell types, EP4 receptor activation can also engage alternative signaling pathways, including the PI3K/Akt pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cytokine levels from published studies.
Table 1: In Vivo Efficacy of this compound in a Rat Model of DSS-Induced Colitis
| Cytokine | Colitis Control Group (µg/mg protein) | This compound Treated Group (µg/mg protein) | P-value | Reference |
| IL-1β | 30.8 ± 6.2 | 12.8 ± 4.6 | < 0.05 | [1] |
| GRO/CINC-1 | 39.2 ± 5.4 | 15.5 ± 3.0 | < 0.05 | [1] |
| IL-10 | 7.9 ± 1.2 | 14.5 ± 1.7 | < 0.05 | [1] |
Table 2: In Vitro Efficacy of this compound on LPS-Induced TNF-α Release in THP-1 Monocytes
| Treatment | TNF-α Release | Notes | Reference |
| Vehicle | Baseline | Unstimulated cells | [2] |
| LPS (0.1 µg/mL) | Significantly Increased | Stimulated cells | [2] |
| LPS (0.1 µg/mL) + this compound (1 nM) | Significantly Decreased | Inhibition of TNF-α release | [2] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a DSS-Induced Colitis Rat Model
This protocol describes the induction of colitis in rats using Dextran Sodium Sulfate (DSS) and the subsequent treatment with this compound to assess its anti-inflammatory effects.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Dextran Sodium Sulfate (DSS, MW 36,000-50,000)
-
This compound
-
α-cyclodextrin (optional, for improved solubility)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Flexible catheter (2 mm outer diameter)
-
Cytokine ELISA kits (for rat IL-1β, GRO/CINC-1, IL-10)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Induction of Colitis:
-
Administer 3% (w/v) DSS in the drinking water to rats for 7 days to induce acute colitis.
-
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For intracolonic administration, dilute the stock solution in sterile saline to the desired final concentration. The use of α-cyclodextrin in the saline can aid solubility. A typical administration volume is 0.5-1.0 mL.
-
-
Intracolonic Administration of this compound:
-
Beginning on the first day of DSS administration, lightly anesthetize the rats.
-
Gently insert a flexible catheter rectally to a depth of approximately 8 cm.
-
Slowly instill the this compound formulation.
-
Administer this compound or vehicle control once daily for 7 consecutive days.
-
-
Sample Collection and Analysis:
-
At the end of the 7-day treatment period, euthanize the rats.
-
Excise the colon and collect mucosal scrapings.
-
Homogenize the mucosal tissue in a suitable lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of IL-1β, GRO/CINC-1, and IL-10 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Determine the total protein concentration in the supernatant for normalization of cytokine levels.
-
Protocol 2: In Vitro Evaluation of this compound on LPS-Induced Cytokine Production in Human Monocytes
This protocol details the method for assessing the inhibitory effect of this compound on cytokine release from lipopolysaccharide (LPS)-stimulated human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cytokine ELISA kit (for human TNF-α)
Procedure:
-
Cell Culture:
-
Isolate human primary monocytes from PBMCs by adherence or use a monocytic cell line like THP-1.
-
Culture the cells in complete RPMI-1640 medium.
-
-
Cell Seeding:
-
Seed the monocytes in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Allow the cells to adhere for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 100 nM).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (medium with DMSO) for 1 hour.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add LPS to the wells to a final concentration of 0.1 µg/mL to stimulate the cells. Include a control group with no LPS stimulation.
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP4 receptor in cytokine modulation and inflammation. The protocols provided herein offer a framework for conducting both in vivo and in vitro studies to explore its therapeutic potential. Researchers should optimize these protocols based on their specific experimental conditions and cell types.
References
Application of ONO-AE1-329 in Lung Inflammation Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects, including potent immunomodulatory functions within the respiratory system. Its actions are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Emerging research has identified the EP4 receptor as a critical target for therapeutic intervention in chronic inflammatory lung diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] ONO-AE1-329 is a potent and selective agonist for the EP4 receptor, and it has been instrumental in elucidating the anti-inflammatory role of this receptor in the lung.[4]
These application notes provide a comprehensive overview of the use of this compound in lung inflammation research, including its mechanism of action, key experimental findings, and detailed protocols for its application in in vitro studies.
Pharmacological Profile
-
Compound Name: this compound
-
Target: Prostaglandin E2 receptor 4 (EP4)
-
Activity: Selective Agonist
-
Therapeutic Potential: Anti-inflammatory agent for chronic airway diseases.
Mechanism of Action: EP4 Receptor Signaling
This compound mimics the endogenous ligand PGE2 by binding to and activating the EP4 receptor. This activation initiates a signaling cascade that is predominantly coupled to the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). The cAMP/PKA signaling axis is central to the anti-inflammatory effects of EP4 receptor activation, ultimately leading to the suppression of pro-inflammatory cytokine gene transcription.[1][2][3]
Key Experimental Findings
Studies utilizing this compound have consistently demonstrated the anti-inflammatory effects of EP4 receptor activation in various models of lung inflammation.
In Vitro Studies: Inhibition of Cytokine Release
In cell-based assays using human and murine monocytes and alveolar macrophages, this compound has been shown to effectively inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), following stimulation with lipopolysaccharide (LPS).[2][4]
Table 1: Effect of this compound on LPS-Induced Cytokine Release in THP-1 Monocytes
| Treatment | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle | Undetectable | Undetectable |
| LPS (0.1 µg/mL) | ~4000 | ~3000 |
| LPS + this compound (1 nM) | ~2000 | ~1500 |
Data are approximate values based on graphical representations in cited literature and are for illustrative purposes.[4]
In Vivo Studies: Attenuation of Airway Inflammation
In preclinical models of respiratory diseases, the activation of the EP4 receptor has been shown to suppress airway inflammation. Mouse models of innate (LPS-induced), allergic (ovalbumin-induced), and pollutant-induced (cigarette smoke) inflammation all showed increased inflammatory responses when the EP4 receptor was absent, highlighting the protective role of endogenous PGE2 acting through this receptor.[1][2][3]
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on cytokine release from cultured monocytes.
Protocol 1: this compound Treatment of THP-1 Monocytes
This protocol outlines the steps to assess the effect of this compound on LPS-induced cytokine production in the human monocytic cell line, THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
Pre-treatment: Prepare working solutions of this compound in culture medium. Add the desired concentrations of this compound (e.g., 1 nM) to the appropriate wells. Include a vehicle control (DMSO) for comparison. Incubate for 30 minutes at 37°C.
-
Stimulation: Prepare a working solution of LPS in culture medium. Add LPS to the wells to a final concentration of 0.1 µg/mL. Include a non-stimulated control group.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Analyze the data by comparing cytokine levels in the different treatment groups (Vehicle, LPS alone, LPS + this compound).
Summary and Future Directions
This compound serves as an invaluable tool for investigating the anti-inflammatory properties of the EP4 receptor in the context of lung inflammation. The data consistently show that activation of the EP4 receptor by this compound can suppress pro-inflammatory cytokine production, suggesting that selective EP4 agonists hold therapeutic promise for chronic inflammatory airway diseases.[5] Future research should focus on further delineating the downstream targets of the EP4 signaling pathway and evaluating the long-term efficacy and safety of EP4 agonists in more complex preclinical models of lung disease.
References
- 1. thorax.bmj.com [thorax.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti‐inflammatory effects of PGE2 on human lung macrophages are mediated by the EP4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Ono-AE1-329: A Potent and Selective EP4 Receptor Agonist for Preclinical Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ono-AE1-329 is a synthetic organic compound that acts as a potent and selective agonist for the E-type prostanoid receptor 4 (EP4).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in EP4 receptor studies. Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathophysiological roles of the EP4 receptor in various biological systems.
Data Presentation
This compound exhibits high binding affinity and functional potency at the EP4 receptor with significant selectivity over other prostanoid receptors.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human | 9.7 nM | Radioligand Binding Assay | [2] |
| Functional Potency (EC50) | Mouse | 3.1 nM | cAMP Production Assay in CHO cells | [3] |
| Selectivity | Mouse | >100-fold vs. EP1, EP2, EP3 | Radioligand Binding Assay | [2] |
Signaling Pathways
The EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. In certain cell types, such as eosinophils, EP4 receptor activation by this compound has also been shown to involve alternative signaling pathways like the PI3K/PKC pathway.[2]
Experimental Protocols
In Vitro Assays
1. EP4 Receptor Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the EP4 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the EP4 receptor
-
[3H]-PGE2 (Radioligand)
-
This compound (or other test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., cold binding buffer)
-
GF/B filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of this compound and the radioligand in binding buffer.
-
Incubation: In a 96-well plate, add cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled PGE2).
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
2. cAMP Functional Assay
This protocol measures the ability of this compound to stimulate cAMP production in cells expressing the EP4 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the EP4 receptor
-
This compound
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the EP4-expressing cells into a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the this compound dilutions. Incubate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the plate reader to cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
In Vivo Models
1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is used to evaluate the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS; 36-50 kDa)
-
This compound
-
Vehicle for this compound
Procedure:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Treatment: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from day 0 or day 2 of DSS administration and continuing daily throughout the study.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Score the mice daily based on a composite score of weight loss, stool consistency, and rectal bleeding.
-
Colon Length: At the end of the study, sacrifice the mice and measure the length of the colon. Inflammation typically leads to colon shortening.
-
Histological Analysis: Collect colon tissue for histological examination to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Assay: Homogenize colon tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in colon tissue homogenates or serum.
-
-
Data Analysis: Compare the parameters of colitis severity between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.
2. NMDA-Induced Excitotoxicity in Mice
This model assesses the neuroprotective potential of this compound against glutamate-induced neuronal damage.
Materials:
-
C57BL/6 mice
-
N-methyl-D-aspartate (NMDA)
-
This compound
-
Stereotaxic apparatus
-
Anesthetic
Procedure:
-
Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic apparatus.
-
Drug Administration:
-
Pre-treatment: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time before the NMDA injection.
-
NMDA Injection: Inject a solution of NMDA directly into a specific brain region (e.g., striatum or hippocampus) using a microsyringe.
-
-
Assessment of Neurotoxicity:
-
Behavioral Tests: At various time points after the surgery, perform behavioral tests to assess motor function, coordination, and cognitive deficits.
-
Histological Analysis: After a set period (e.g., 24-72 hours), perfuse the mice and collect the brains for histological staining (e.g., Nissl staining, Fluoro-Jade) to determine the lesion volume and the extent of neuronal death.
-
Biochemical Analysis: Analyze brain tissue for markers of apoptosis (e.g., caspase-3 activity) or oxidative stress.
-
-
Data Analysis: Compare the behavioral outcomes, lesion volumes, and biochemical markers between the this compound-treated group and the vehicle-treated control group to evaluate the neuroprotective effects.
Conclusion
This compound is a highly valuable pharmacological tool for elucidating the diverse roles of the EP4 receptor. Its selectivity and potency enable precise investigation of EP4-mediated signaling and its implications in health and disease. The protocols provided herein offer a framework for the in vitro and in vivo characterization of EP4 receptor function using this compound. Researchers should optimize these protocols based on their specific experimental systems and objectives.
References
Application Notes and Protocols for Measuring Ono-AE1-329 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for measuring the efficacy of Ono-AE1-329, a selective prostaglandin E2 (PGE2) receptor subtype 4 (EP4) agonist. The following sections detail the mechanism of action of this compound, its associated signaling pathways, and detailed protocols for in vitro and in vivo efficacy assessment.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective agonist for the EP4 receptor, a G-protein coupled receptor (GPCR) that mediates a wide range of physiological and pathophysiological processes.[1][2] The activation of the EP4 receptor by this compound primarily initiates a signaling cascade through the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses such as vasodilation, inhibition of inflammation, and modulation of immune cell function.[3][4][5]
Emerging evidence suggests that EP4 signaling can also be coupled to alternative pathways in a cell-type-specific manner. These include coupling to the Gi alpha subunit (Gαi), which can inhibit adenylyl cyclase, or activation of the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase C (PKC) pathways.[1][3][6]
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
In Vitro Efficacy Assessment
A variety of in vitro assays can be employed to quantify the efficacy of this compound. These assays primarily focus on measuring the direct consequences of EP4 receptor activation.
Measurement of Intracellular cAMP Levels
The most direct method to assess this compound efficacy is to measure the increase in intracellular cAMP. This can be achieved using several commercially available assay kits, commonly based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. DSS-induced colitis and histological scoring. [bio-protocol.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ono-AE1-329 in Combination with Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE1-329 is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Activation of the EP4 receptor has been shown to mediate anti-inflammatory effects in a variety of preclinical models. The primary signaling mechanism involves the Gαs-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Given its distinct mechanism of action, there is a strong rationale for investigating the therapeutic potential of this compound in combination with other classes of anti-inflammatory agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and biologics. Such combinations may offer synergistic or additive effects, allowing for enhanced efficacy and potentially reduced doses of individual agents, thereby minimizing side effects.
Disclaimer: The following application notes and protocols are based on the known mechanism of action of this compound and general principles of combination therapy. As of the latest literature review, specific preclinical or clinical data on the combination of this compound with other anti-inflammatory agents is limited. These protocols are intended to serve as a starting point for researchers to design and conduct their own investigations.
Rationale for Combination Therapy
Combining this compound with other anti-inflammatory agents can target multiple inflammatory pathways simultaneously, which may lead to a more profound therapeutic effect.
-
With NSAIDs: NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins. While this is broadly anti-inflammatory, it also reduces the production of beneficial prostaglandins. Combining a selective EP4 agonist like this compound could help to restore some of the protective effects mediated by the EP4 receptor while the NSAID broadly reduces inflammation.
-
With Corticosteroids: Corticosteroids are potent anti-inflammatory agents that act through genomic and non-genomic mechanisms to suppress the expression of pro-inflammatory genes. Combining with this compound could allow for lower doses of corticosteroids, reducing their significant side-effect profile, while achieving a similar or enhanced anti-inflammatory effect.
-
With Biologics (e.g., anti-TNF-α antibodies): Biologics target specific cytokines or immune cells. This compound, by elevating cAMP, can have broad intracellular anti-inflammatory effects. This combination could provide a multi-pronged attack on the inflammatory cascade.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory effects.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are template protocols for investigating the combination of this compound with other anti-inflammatory agents. Researchers should optimize these protocols based on their specific experimental setup and goals.
In Vitro Synergy Assay
Objective: To determine if this compound exhibits synergistic, additive, or antagonistic anti-inflammatory effects when combined with another anti-inflammatory agent (e.g., dexamethasone) in a cell-based assay.
Experimental Workflow:
Caption: Workflow for in vitro synergy testing.
Methodology:
-
Cell Culture: Culture relevant cells (e.g., RAW 264.7 macrophages, primary human synoviocytes) in appropriate media.
-
Stimulation: Pre-treat cells with an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time to induce an inflammatory response.
-
Treatment:
-
Prepare a dilution series of this compound.
-
Prepare a dilution series of the second anti-inflammatory agent (e.g., dexamethasone).
-
Treat the stimulated cells with this compound alone, the second agent alone, and combinations of both in a checkerboard format. Include vehicle controls.
-
-
Incubation: Incubate the treated cells for a suitable period (e.g., 18-24 hours).
-
Analysis:
-
Collect the cell culture supernatants to measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Lyse the cells to extract RNA for gene expression analysis of inflammatory markers by qPCR.
-
-
Data Analysis:
-
Generate dose-response curves for each agent alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Model of Inflammation
Objective: To evaluate the in vivo efficacy of this compound in combination with another anti-inflammatory agent in a relevant animal model of inflammation (e.g., collagen-induced arthritis in mice).
Experimental Workflow:
Troubleshooting & Optimization
Ono-AE1-329 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of Ono-AE1-329, a selective EP4 receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For laboratory use, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. How can I resolve this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its aqueous solubility limit. Try preparing a more dilute working solution.
-
Optimize the dilution method: Instead of adding the aqueous buffer directly to your DMSO stock, try adding the DMSO stock to the aqueous buffer dropwise while vortexing or stirring. This can help to prevent localized high concentrations that lead to precipitation.
-
Use a surfactant: For in vivo studies, a formulation containing surfactants like Tween 80 can help to maintain solubility. An example formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.
-
Consider using α-cyclodextrin: The inclusion of α-cyclodextrin has been reported to improve the solubility of this compound for in vivo administration.[2]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form: Store the solid powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
-
DMSO Stock Solutions: For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
Q5: How should I handle this compound in the laboratory?
A5: this compound is for research use only. Standard laboratory safety practices should be followed. It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Quantitative Data Summary
Chemical Properties
| Property | Value |
| Molecular Formula | C23H32O6S2 |
| Molecular Weight | 468.62 g/mol [1] |
| Appearance | Solid powder[1] |
Storage Conditions
| Form | Short-Term Storage | Long-Term Storage |
| Solid | 0-4°C (days to weeks)[1] | -20°C (months to years)[1] |
| In Solvent | 0-4°C (days to weeks)[1] | -20°C (months)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh out a specific mass of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.686 mg of this compound (Molecular Weight = 468.62 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term use.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is based on a commonly used vehicle for administering hydrophobic compounds in animal studies.
-
Prepare the Vehicle:
-
Combine 5% DMSO, 30% PEG300, and 5% Tween 80.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 60% sterile saline, phosphate-buffered saline (PBS), or double-distilled water (ddH2O) and mix again.
-
-
Prepare the this compound Solution:
-
Start with a concentrated stock solution of this compound in DMSO.
-
Calculate the required volume of the stock solution to achieve the desired final concentration in the vehicle.
-
Slowly add the DMSO stock solution to the prepared vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
-
Administration: The final formulation should be clear and can be administered to animals via the desired route (e.g., intravenous, intraperitoneal).
Visualizations
Signaling Pathways of this compound
This compound is a selective agonist for the prostaglandin E2 receptor EP4. Upon binding, it can activate multiple downstream signaling cascades depending on the cell type.
Caption: this compound signaling pathways via the EP4 receptor.
Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for assessing the in vitro effects of this compound.
Caption: A general experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Optimizing Ono-AE1-329 for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ono-AE1-329, a selective EP4 receptor agonist, in cell-based assays. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade can influence a variety of cellular processes, including inflammation, immune responses, and cell proliferation.[1][2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the specific cell line being used, typically between 0.1% and 0.5%.[4][5]
Q3: How should I store this compound stock solutions?
For optimal stability, it is recommended to aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (days to weeks) or at -80°C for long-term storage (months), protected from light.[5][6]
Q4: What are the known signaling pathways activated by the EP4 receptor upon binding with this compound?
The primary signaling pathway for the EP4 receptor is the Gsα-cAMP-PKA pathway.[1][2] However, evidence suggests that the EP4 receptor can also couple to other signaling pathways, including:
-
Gαi: This can lead to the inhibition of adenylyl cyclase and activation of the PI3K/ERK signaling pathway.[2]
-
β-arrestin: This pathway is involved in receptor desensitization and internalization.
The specific pathway activated can be cell-type dependent.
Q5: Are there potential off-target effects associated with high concentrations of this compound?
While this compound is a selective EP4 agonist, using excessively high concentrations in cell-based assays can potentially lead to off-target effects. These may arise from interactions with other prostanoid receptors or unrelated signaling pathways. It is crucial to perform a dose-response curve to determine the optimal concentration that elicits the desired biological effect without causing non-specific responses.
Troubleshooting Guides
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or No Agonist Response | Inactive Compound: Improper storage or handling of this compound. | Use a fresh aliquot of this compound. If the issue persists, prepare a new stock solution from the solid compound. |
| Low Receptor Expression: The cell line used may have low or no expression of the EP4 receptor. | Confirm EP4 receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express the EP4 receptor or a recombinant cell line overexpressing the receptor. | |
| Suboptimal Assay Conditions: Incubation time, cell density, or assay buffer composition may not be optimal. | Optimize these parameters systematically. For example, perform a time-course experiment to determine the peak response time. | |
| High Background Signal | Constitutive Receptor Activity: Some cell lines may exhibit high basal EP4 receptor activity. | If possible, use an inverse agonist to lower the basal signal. Ensure that the cell density is optimized, as too many cells can contribute to a high background. |
| Contamination: Reagents or cell cultures may be contaminated. | Use fresh, sterile reagents and practice aseptic cell culture techniques. | |
| High Well-to-Well Variability | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for better consistency. |
| "Edge Effects": Evaporation from wells on the edge of the microplate. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media. Ensure proper humidification in the incubator. | |
| Pipetting Errors: Inaccurate or inconsistent liquid handling. | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. | |
| Unexpected Dose-Response Curve | Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media. | Visually inspect the wells for any signs of precipitation. If observed, reconsider the solvent and final concentration used. The inclusion of a small percentage of a non-ionic surfactant might improve solubility. |
| Cell Toxicity: High concentrations of this compound or the solvent (DMSO) may be toxic to the cells. | Perform a cytotoxicity assay to determine the concentration at which this compound or DMSO affects cell viability. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%). |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound to aid in experimental design and data interpretation.
| Parameter | Value | Cell/Assay System |
| Binding Affinity (Ki) | 9.7 nM | Selective for EP4 receptor |
| Effective Concentration (EC50) for cAMP production | 1.3 nM (for PGE2) | HEK293 cells expressing human EP4 |
| Effective Concentration in Cytokine Release Assay (THP-1 monocytes) | 1 nM (inhibition of LPS-induced TNF-α) | THP-1 human monocytic cell line |
| Effective Concentration in Cell Differentiation Assay (3T3-L1 cells) | 1 µM | 3T3-L1 preadipocyte cell line |
| Effective Concentration for Inhibition of Eosinophil Chemotaxis | 1 µM (70% reduction) | Human eosinophils |
Note: EC50 values can be highly dependent on the specific cell line, receptor expression level, and assay conditions. The values provided should be used as a reference, and it is recommended to determine the EC50 for your specific experimental system.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (EC50) in a Cell-Based Assay
This protocol provides a general framework for determining the half-maximal effective concentration (EC50) of this compound. The specific readout will depend on the assay (e.g., cAMP levels, cell proliferation, cytokine production).
Materials:
-
Cells expressing the EP4 receptor
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., cAMP detection kit, cell proliferation reagent)
-
96-well cell culture plates
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot and store at -80°C.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours (or until cells adhere and reach the desired confluency).
-
-
Compound Dilution and Treatment:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in serum-free medium or an appropriate assay buffer to prepare a range of concentrations. A common starting range is 10⁻¹¹ M to 10⁻⁵ M.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined optimal time based on the specific assay (e.g., 30 minutes for cAMP assays, 24-72 hours for proliferation assays).
-
-
Assay Readout:
-
Perform the assay according to the manufacturer's instructions for your specific readout (e.g., measure cAMP levels, assess cell viability).
-
-
Data Analysis:
-
Subtract the background signal (vehicle control) from the experimental values.
-
Plot the response versus the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.
-
Protocol 2: cAMP Accumulation Assay
This protocol describes a common method to measure the increase in intracellular cAMP following EP4 receptor activation by this compound.
Materials:
-
Cells expressing the EP4 receptor
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, low-volume 384-well plates (for HTRF or luminescence) or standard 96-well plates (for ELISA)
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the this compound dilutions to the respective wells.
-
Include a positive control (e.g., a known EP4 agonist like PGE2 or a high concentration of this compound) and a vehicle control.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells (if required by the kit) and follow the manufacturer's protocol for the cAMP detection kit to measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and determine the EC50 value.
-
Visualizations
EP4 Receptor Signaling Pathways
Caption: Overview of the primary and alternative signaling pathways activated by the EP4 receptor.
Experimental Workflow for this compound Concentration Optimization
Caption: Step-by-step workflow for determining the optimal concentration of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common issues in this compound cell-based assays.
References
- 1. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 2. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting Ono-AE1-329 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Ono-AE1-329, a selective EP4 receptor agonist. Our goal is to help you navigate potential experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during experiments with this compound.
Q1: I am observing a weaker or no response to this compound in my cell-based assays compared to published data. What could be the cause?
A1: Several factors could contribute to a diminished response. Consider the following:
-
Compound Integrity and Storage: this compound should be stored at -20°C for long-term use. For short-term use (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1] Improper storage can lead to degradation of the compound.
-
Solubility: this compound is soluble in DMSO.[1] Ensure that you have a clear stock solution and that the final concentration of DMSO in your cell culture media is not cytotoxic and is consistent across experiments. For in vivo studies, the use of α-cyclodextrin can improve solubility.[2]
-
Cell Passage Number: The expression of the EP4 receptor can vary with cell passage number. It is advisable to use cells within a consistent and low passage number range for your experiments.
-
EP4 Receptor Expression: Confirm that your cell line expresses the EP4 receptor at sufficient levels. You can verify this through techniques like qPCR, Western blot, or flow cytometry.
Q2: My dose-response curve for this compound is inconsistent or has shifted to the right. What should I investigate?
A2: Inconsistent dose-response curves are a common issue with G protein-coupled receptor (GPCR) agonists. Here are some potential causes and solutions:
-
Receptor Desensitization/Tachyphylaxis: Prolonged or repeated exposure to an agonist can lead to desensitization of the EP4 receptor, a process where the receptor is phosphorylated and uncoupled from its signaling pathway, often followed by internalization.[3] To mitigate this, consider the following:
-
Minimize pre-incubation times with this compound.
-
If your experiment involves repeated stimulation, allow for a sufficient washout period for the receptors to resensitize.
-
Conduct time-course experiments to determine the optimal stimulation time before significant desensitization occurs.
-
-
Ligand Depletion: In cell cultures with high cell densities, the effective concentration of this compound may decrease over time as it is taken up by cells or metabolized. Ensure your cell density and agonist concentration are optimized for your specific assay.
Q3: I am seeing unexpected or off-target effects in my experiments. How can I confirm the effects are EP4-mediated?
A3: While this compound is a selective EP4 agonist, it is crucial to confirm that the observed effects are indeed mediated by the EP4 receptor.[2]
-
Use of a Selective EP4 Antagonist: Pre-treatment of your cells or animal models with a selective EP4 antagonist, such as ONO-AE3-208, should block the effects of this compound.[4]
-
Knockdown or Knockout Models: Utilize siRNA-mediated knockdown or CRISPR-Cas9 knockout of the EP4 receptor in your cell line to verify that the response to this compound is abolished.
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) in your experiments to ensure that the observed effects are not due to the solvent.
Q4: I am having trouble with the in vivo administration of this compound. What are the recommended protocols?
A4: The optimal route and dose of administration will depend on your specific animal model and experimental goals.
-
Formulation: For intravenous administration, this compound can be dissolved in a vehicle such as saline.[5] For other routes, a formulation with DMSO, PEG300, and Tween 80 may be necessary to ensure solubility.[6]
-
Dosing: In vivo doses can vary significantly. For example, in dogs, intravenous infusion rates of 0.3-3 ng/kg/min have been used to assess cardiovascular effects.[1][5] In a mouse model of cerebral ischemia, a single dose of 0.3 mg/kg was shown to be effective.[1] In rats with induced colitis, intracolonic administration has been used.[7] It is essential to perform dose-response studies in your specific model to determine the optimal dose.
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Mechanism of Action | Selective Prostaglandin E2 (PGE2) EP4 Receptor Agonist | [8] |
| Binding Affinity (Ki) | 9.7 nM | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Short-term) | 0 - 4°C (days to weeks) | [1] |
| Storage (Long-term) | -20°C (months to years) | [1] |
Table 2: In Vitro and In Vivo Dosage Examples
| Model System | Application | Concentration/Dose | Source |
| Human (THP-1) Monocytes | Inhibition of LPS-induced TNFα release | 1 nM | [9] |
| Canine (in vivo) | Cardiovascular effects (intravenous infusion) | 0.3 - 3 ng/kg/min | [1][5] |
| Rat (DSS-induced colitis) | Reduction of inflammatory markers (intracolonic) | Not specified | [7] |
| Mouse (cerebral ischemia) | Neuroprotection (single dose) | 0.3 mg/kg | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for EP4 Receptor Activation
This protocol provides a general framework for assessing the effect of this compound on cytokine production in a human monocyte cell line (e.g., THP-1).
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% and is consistent across all wells, including the vehicle control.
-
Treatment:
-
For antagonist experiments, pre-incubate the cells with a selective EP4 antagonist (e.g., ONO-AE3-208) for 30-60 minutes before adding this compound.
-
Add the diluted this compound or vehicle to the respective wells.
-
-
Stimulation: After a short pre-incubation with this compound (e.g., 15-30 minutes), stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of 0.1 µg/mL.[9]
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for cytokine production.
-
Analysis: Collect the cell culture supernatant and measure the concentration of the cytokine of interest (e.g., TNFα) using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Simplified Gs-coupled signaling pathway of the EP4 receptor upon activation by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Cardiohemodynamic and electrophysiological effects of a selective EP4 receptor agonist ONO--AE1--329 in the halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 9. thorax.bmj.com [thorax.bmj.com]
Ono-AE1-329 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ono-AE1-329. The focus is to understand and mitigate potential off-target or unexpected effects by exploring the compound's mechanism of action and the complex signaling of its target, the EP4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic organic compound that acts as a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the body and is involved in various physiological and pathophysiological processes, including inflammation, immune responses, and tissue remodeling. This compound mimics the action of the endogenous ligand PGE2 at the EP4 receptor, primarily initiating downstream signaling cascades.
Q2: How selective is this compound for the EP4 receptor over other prostaglandin receptors?
A2: this compound exhibits high selectivity for the human EP4 receptor. While direct competitive binding assays against a wide panel of receptors are not extensively published in publicly available literature, selectivity data from functional and binding assays indicate a significantly higher affinity for EP4 compared to other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP). This selectivity is crucial for minimizing effects mediated by other prostaglandin receptors.
Selectivity Profile of this compound
| Receptor Target | Binding Affinity (Ki) / Activity | Selectivity vs. EP4 |
|---|---|---|
| EP4 | 9.7 nM (Ki) | - |
| EP1 | >100-fold lower affinity | >100x |
| EP2 | >100-fold lower affinity | >100x |
| EP3 | >100-fold lower affinity | >100x |
Note: Data is compiled from various sources and may vary based on the specific assay conditions.
Q3: Are there known off-target effects of this compound?
A3: Classic off-target effects, defined as interactions with unrelated molecular targets, are not well-documented for this compound. However, researchers may encounter "unexpected" or "off-target-like" effects due to the complex and context-dependent signaling of the EP4 receptor itself. These are more accurately described as complex on-target effects. For example, the EP4 receptor can couple to different G-proteins (Gs, Gi) and activate multiple downstream pathways (cAMP/PKA, PI3K, β-arrestin), leading to diverse and sometimes opposing biological outcomes depending on the cell type and physiological state.
Q4: Can this compound elicit both pro- and anti-inflammatory responses?
A4: Yes. While EP4 agonism is often associated with anti-inflammatory effects, such as the suppression of pro-inflammatory cytokines, it can also mediate pro-inflammatory actions in certain contexts. This duality is a key aspect of EP4 signaling. For instance, EP4 activation can suppress eosinophil chemotaxis, an anti-inflammatory effect, but in other settings, it may contribute to inflammatory processes.[1] Researchers should be aware of this context-dependent activity when designing experiments and interpreting results.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Cell-type specific expression of EP4 receptor and differential coupling to downstream signaling pathways.
-
Troubleshooting Steps:
-
Confirm EP4 Expression: Verify the expression level of the EP4 receptor in your specific cell line or primary cells using qPCR or western blotting. Low or absent expression will lead to a lack of response.
-
Assess Downstream Pathways: The cellular response to this compound depends on the downstream signaling pathways present in the cell type. For example, some cells may predominantly signal through the Gs-cAMP pathway, while others might utilize the Gi-PI3K or β-arrestin pathways.
-
Use Pathway-Specific Inhibitors: To dissect the signaling pathway, use specific inhibitors for PKA, PI3K, or other downstream effectors in conjunction with this compound.
-
Control for Passage Number: Cell line characteristics can change with high passage numbers. Ensure you are using cells within a consistent and low passage range.
-
Issue 2: Observing a pro-inflammatory effect when an anti-inflammatory effect was expected.
-
Possible Cause: The dual role of EP4 signaling in inflammation. The experimental context (e.g., co-stimulation with other factors, duration of treatment) can influence the outcome.
-
Troubleshooting Steps:
-
Analyze a Panel of Cytokines: Do not rely on a single inflammatory marker. Measure a broad panel of both pro- and anti-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6, IL-10) to get a complete picture of the inflammatory response.
-
Perform a Time-Course Experiment: The effects of this compound may change over time. Analyze endpoints at multiple time points (e.g., 2, 6, 12, 24 hours) to capture the full dynamic of the response.
-
Vary the Dose: Perform a full dose-response curve. High concentrations of an agonist can sometimes lead to receptor desensitization or engagement of lower-affinity pathways, potentially altering the cellular response.
-
Issue 3: Difficulty replicating in vivo results from published studies.
-
Possible Cause: Differences in experimental models, route of administration, or animal strain.
-
Troubleshooting Steps:
-
Review the Model: Ensure your animal model (e.g., DSS-induced colitis) is induced and validated consistently. The severity of the disease model can significantly impact the therapeutic window of this compound.
-
Route of Administration: The method of delivery (e.g., intracolonic, systemic) will affect the local and systemic concentrations of the compound.[2] Ensure your administration route matches the intended experimental question.
-
Animal Strain and Microbiome: The genetic background and gut microbiome of the animals can influence inflammatory responses and drug metabolism. Use the same strain as the reference study and consider the impact of the animal facility's microbiome.
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Experimental Model | Key Finding | Quantitative Result | Citation |
| Human Eosinophil Chemotaxis | Inhibition of chemotaxis | 70% reduction at 10⁻⁶ M | [1] |
| Rat DSS-Induced Colitis | Reduction of IL-1β | 12.8 µg/mg (this compound) vs. 30.8 µg/mg (Control) | [2] |
| Rat DSS-Induced Colitis | Reduction of GRO/CINC-1 | 15.5 µg/mg (this compound) vs. 39.2 µg/mg (Control) | [2] |
| Rat DSS-Induced Colitis | Increase of IL-10 | 14.5 µg/mg (this compound) vs. 7.9 µg/mg (Control) | [2] |
| Mouse Cerebral Ischemia | Reduction of infarct volume | 67.3% decrease with 0.3 mg/kg dose | [3] |
Key Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay
This protocol is adapted from studies investigating the effect of EP4 agonists on eosinophil migration.[4]
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using negative selection magnetic beads.
-
Cell Preparation: Resuspend purified eosinophils in assay media (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES) at a concentration of 1x10⁶ cells/mL.
-
Pre-incubation: Incubate the eosinophil suspension with this compound (e.g., 100 nM) or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Setup: Use a 96-well chemotaxis plate (e.g., Corning Transwell with 5 µm pores).
-
Add the chemoattractant (e.g., eotaxin-1/CCL11 or supernatant from esophageal epithelial cells) to the bottom wells.
-
Add the pre-incubated eosinophil suspension to the top wells (the Transwell insert).
-
-
Incubation: Incubate the plate for 3 hours at 37°C in a humidified CO₂ incubator.
-
Quantification:
-
Carefully remove the inserts.
-
Count the number of migrated cells in the bottom well using a hemocytometer or an automated cell counter.
-
Alternatively, lyse the migrated cells and quantify using a DNA-intercalating dye (e.g., CyQUANT).
-
Express results as a chemotactic index (fold migration over vehicle control).
-
Protocol 2: In Vivo DSS-Induced Colitis Model in Rats
This protocol is based on the methodology described for testing this compound in a rat model of ulcerative colitis.[2]
-
Animal Model: Use male Wistar rats (or a similar appropriate strain).
-
Induction of Colitis:
-
Provide rats with drinking water containing 3% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) for 7-14 days to induce colitis.
-
Monitor animals daily for weight loss, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
-
Drug Administration:
-
Once colitis is established (e.g., after 7 days of DSS), divide animals into treatment and control groups.
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and/or a surfactant).
-
Administer this compound or vehicle intracolonically via a catheter at a specified dose (e.g., 0.1 mg/kg) once daily for 7 consecutive days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the colon and measure its length and weight.
-
Collect colonic tissue for histological analysis (H&E staining) to score inflammation and tissue damage.
-
Homogenize a section of the colon to prepare lysates for measuring cytokine concentrations (e.g., IL-1β, GRO/CINC-1, IL-10) by ELISA.
-
Isolate RNA from another tissue section for qPCR analysis of cytokine mRNA expression.
-
Visualizations of Signaling Pathways and Workflows
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Ono-AE1-329 vehicle and solvent selection
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Ono-AE1-329 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] It is a synthetic organic compound with the molecular formula C23H32O6S2 and a molecular weight of approximately 468.6 g/mol .[4] This compound is widely used in preclinical research to investigate the physiological and pathological roles of the EP4 receptor.
Q2: What is the primary mechanism of action for this compound?
This compound selectively binds to and activates the EP4 receptor. The primary signaling pathway initiated by EP4 receptor activation is the Gs-protein/cAMP/PKA cascade.[5] However, in certain cell types, such as eosinophils, it can also signal through a Gs-independent pathway involving PI3K and PKC.[4][6]
Q3: How should this compound be stored?
Proper storage of this compound is crucial for maintaining its stability and activity.
| Storage Condition | Duration |
| As a solid powder | |
| 0 - 4 °C | Short term (days to weeks)[5] |
| -20 °C | Long term (months to years)[5] |
| In solvent (e.g., DMSO) | |
| -80 °C | Up to 1 year[2] |
It is recommended to protect the compound from light. The solid is stable for several weeks at ambient temperature, for instance, during shipping.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous solution | Low aqueous solubility of this compound. | - Increase the percentage of organic co-solvents (e.g., DMSO, PEG300) in your final formulation. - Consider using a vehicle containing a solubilizing agent like Tween 80 or α-cyclodextrin.[4] - Perform a solubility test to determine the optimal solvent composition for your desired concentration. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | - Ensure the compound is stored at the recommended temperature and protected from light. - Prepare fresh working solutions for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Unexpected biological effects | Off-target effects at high concentrations. | - Confirm the selectivity of this compound for the EP4 receptor in your experimental system. - Perform dose-response experiments to determine the optimal concentration with minimal off-target effects. |
| Difficulty dissolving the compound | Inappropriate solvent selection. | - this compound is soluble in DMSO.[5] For aqueous-based assays, prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.[2]
-
Protocol 2: Preparation of an In Vivo Formulation
-
Objective: To prepare a vehicle for the in vivo administration of this compound.
-
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Saline, Phosphate-Buffered Saline (PBS), or distilled water (ddH2O)
-
-
Procedure (Example Formulation: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline): [2]
-
For a final volume of 1 mL, combine the following in a sterile tube:
-
50 µL of this compound stock solution in DMSO.
-
300 µL of PEG300.
-
-
Mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 600 µL of Saline/PBS/ddH2O and vortex until a homogenous solution is formed.
-
This formulation should be prepared fresh before each experiment.
-
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathways
Caption: Experimental Workflow for Vehicle Selection
Caption: Logical Troubleshooting Flowchart
References
- 1. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. ONO AE1 329 - AdisInsight [adisinsight.springer.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ono-AE1-329 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Ono-AE1-329 in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your compound during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation due to the presence of conjugated double bonds in the molecule's structure.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the thioether and secondary alcohol moieties.
-
Solvent: The choice of solvent and its purity are critical. While DMSO is a common solvent for initial stock solutions, its hygroscopic nature can introduce water, potentially leading to hydrolysis.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous DMSO to minimize the risk of hydrolysis. For aqueous working solutions, it is important to ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.5%) to avoid cytotoxicity and precipitation.
Q3: How should I store this compound stock solutions to ensure long-term stability?
A3: For long-term stability, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. Solutions should be stored in tightly sealed vials, protected from light.
Q4: I observed a precipitate in my this compound solution after dilution in an aqueous buffer. What could be the cause?
A4: Precipitation upon dilution in aqueous buffers is often due to the poor aqueous solubility of the compound. This can be misinterpreted as degradation. To address this, consider the following:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the assay.
-
Prepare fresh working solutions immediately before use.
-
Consider the use of solubilizing agents, such as cyclodextrins, which have been shown to improve the solubility of other prostaglandin analogs.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, based on its chemical structure, the following are potential degradation routes:
-
Hydrolysis: The thioether linkage and the carboxylic acid group could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The thioether can be oxidized to a sulfoxide and then to a sulfone. The secondary alcohol groups can be oxidized to ketones.
-
Photodegradation: The conjugated double bonds in the structure can absorb UV light, leading to isomerization or other photochemical reactions.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the stability of this compound in solution.
Issue 1: Loss of Biological Activity
If you observe a decrease or complete loss of the expected biological activity of this compound in your experiments, consider the following troubleshooting steps:
| Potential Cause | Suggested Action |
| Compound Degradation | Prepare a fresh stock solution from solid material. Analyze the old and new stock solutions by HPLC to compare purity and concentration. If degradation is confirmed, review storage and handling procedures. |
| Incorrect Concentration | Verify the initial weight of the compound and the volume of solvent used for the stock solution. If possible, confirm the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). |
| Assay Interference | Ensure that the final concentration of the solvent (e.g., DMSO) in the assay is not inhibiting the biological system. Run appropriate vehicle controls. |
| Adsorption to Labware | This compound may adsorb to certain plastics. Consider using low-adhesion microplates or glass vials. |
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
The appearance of new peaks in your chromatogram over time is a strong indicator of compound degradation.
| Potential Cause | Suggested Action |
| Hydrolysis | If working in aqueous solutions, assess the stability at different pH values. Adjust the buffer pH to a more neutral range if possible. |
| Oxidation | If the new peaks correspond to oxidized products (e.g., sulfoxide), try degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant if compatible with your assay. |
| Photodegradation | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments. |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh a precise amount of this compound (e.g., 1 mg). The molecular weight of this compound is 468.64 g/mol .
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: Volume (L) = (0.001 g / 468.64 g/mol ) / 0.01 mol/L = 0.000213 L = 213 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Mix 100 µL of the 10 mM this compound stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 100 µL of the 10 mM this compound stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 100 µL of the 10 mM this compound stock solution with 900 µL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 100 µL of the 10 mM this compound stock solution in 900 µL of a suitable solvent (e.g., 50:50 acetonitrile:water). Incubate at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose a solution of this compound (in a photostable, transparent container) to a light source (e.g., UV lamp at 254 nm and 365 nm) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an untreated control, by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to identify the mass of any degradation products.
Experimental Workflow Diagram
Signaling Pathway
This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor EP4. Activation of the EP4 receptor primarily couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
References
ONO-AE1-329 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the dose-response curve of ONO-AE1-329, a selective EP4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its primary mechanism of action involves binding to and activating the EP4 receptor, which is a G-protein coupled receptor (GPCR). This activation predominantly stimulates the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent activation of Protein Kinase A (PKA) mediates many of the downstream cellular effects.[1][2]
Q2: What are the known signaling pathways activated by this compound?
The canonical signaling pathway for this compound is the Gαs-cAMP-PKA pathway.[1][2] However, in certain cell types, such as eosinophils, this compound has been shown to mediate its effects through alternative pathways, including the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase C (PKC) pathways.[1] There is also evidence for biased agonism at the EP4 receptor, where different ligands can preferentially activate certain downstream signaling cascades (e.g., Gαs vs. Gαi or β-arrestin pathways).[1]
Q3: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type, receptor expression levels, and the specific endpoint being measured. While a definitive EC50 for cAMP accumulation is not consistently reported across all studies, concentrations in the nanomolar to low micromolar range are typically used. For example, a concentration of 10⁻⁶ M has been shown to reduce human eosinophil chemotaxis by 70%. The natural ligand for the EP4 receptor, PGE2, has a reported EC50 of approximately 2.8 nM.[1] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific experimental system.
Q4: How should I prepare and store this compound for in vitro experiments?
This compound is typically supplied as a solid. For in vitro assays, it is recommended to prepare a stock solution in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or lower for long-term stability. For short-term storage, 4°C is acceptable. When preparing working solutions, dilute the stock in the appropriate assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is consistent across all conditions and does not exceed a level that affects cell viability or the assay readout (typically <0.5%).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low signal response to this compound | 1. Low EP4 receptor expression in the cell line. 2. This compound degradation. 3. Suboptimal assay conditions (e.g., incubation time, cell density). 4. Insufficient agonist concentration. | 1. Verify EP4 receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher endogenous expression or a transient/stable overexpression system. 2. Use a fresh aliquot of this compound. Ensure proper storage conditions have been maintained. 3. Optimize incubation time and cell density. A time-course experiment can determine the peak response time. Titrate cell number to find the optimal signal-to-background window. 4. Perform a wider range dose-response curve, for example, from 10⁻¹¹ M to 10⁻⁵ M. |
| High background signal in untreated/vehicle controls | 1. High constitutive activity of the EP4 receptor. 2. Non-specific effects of the vehicle (e.g., DMSO). 3. Contamination of reagents or cell culture. | 1. This may be inherent to the cell line. Ensure the signal window between the baseline and the maximal response is sufficient for data analysis. 2. Reduce the final concentration of the vehicle in the assay. Run a vehicle-only control to assess its impact. 3. Use fresh, sterile reagents and maintain aseptic cell culture techniques. |
| Poorly defined sigmoidal dose-response curve | 1. Inappropriate concentration range tested. 2. Issues with serial dilutions. 3. Cell health issues. 4. Assay variability. | 1. Adjust the concentration range to ensure it brackets the expected EC50. Include concentrations that give both minimal and maximal responses. 2. Carefully prepare serial dilutions and use freshly prepared solutions for each experiment. 3. Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell passage number. 4. Minimize pipetting errors by using calibrated pipettes and proper technique. Increase the number of replicates. |
| High variability between replicate experiments | 1. Inconsistent cell passage number or density. 2. Variation in reagent preparation. 3. Differences in incubation times or temperatures. | 1. Maintain a consistent cell culture workflow, including seeding density and passage number. 2. Prepare fresh reagents for each experiment and ensure accurate dilutions. 3. Standardize all incubation steps and use a temperature-controlled incubator. |
Data Presentation
Table 1: Representative Dose-Response Data for an EP4 Receptor Agonist (Example)
| Concentration (M) | Log Concentration | Response (e.g., % of Max cAMP) |
| 1.00E-11 | -11.00 | 2.5 |
| 1.00E-10 | -10.00 | 5.1 |
| 1.00E-09 | -9.00 | 15.8 |
| 1.00E-08 | -8.00 | 48.9 |
| 1.00E-07 | -7.00 | 85.2 |
| 1.00E-06 | -6.00 | 97.6 |
| 1.00E-05 | -5.00 | 99.1 |
Note: This is example data. The actual EC50 and maximal response for this compound should be determined experimentally in the user's specific assay system.
Experimental Protocols
Key Experiment: In Vitro Dose-Response Determination using a cAMP Assay
Objective: To determine the EC50 of this compound for the activation of the EP4 receptor by measuring intracellular cAMP levels.
Materials:
-
Cells expressing the EP4 receptor (e.g., HEK293 or CHO cells with endogenous or recombinant expression)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96- or 384-well white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP detection kit
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the EP4 receptor under standard conditions.
-
The day before the assay, seed the cells into a 96- or 384-well plate at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 10x the final desired concentrations). A typical 10-point dose-response curve might range from 10⁻¹¹ M to 10⁻⁵ M final concentration.
-
Prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest agonist concentration).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to prevent cAMP degradation.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Following the stimulation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for dose-response curve optimization.
References
Technical Support Center: Ono-AE1-329 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with Ono-AE1-329.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP4.[1][2] Its primary mechanism of action involves binding to the EP4 receptor, which is a Gs-protein coupled receptor. This binding typically leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] However, in certain cell types, it can also signal through alternative pathways, such as the PI3K/PKC pathway.[3][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the EP4 receptor. It has a binding affinity (Ki) of 9.7 nM for the EP4 receptor and shows over 100-fold selectivity for EP4 compared to the EP1, EP2, and EP3 receptor subtypes.[3]
Q3: How should I store and handle this compound?
-
Powder: For long-term storage, the solid powder form of this compound should be kept in a dry, dark environment at -20°C for months to years.[4] For short-term storage (days to weeks), it can be stored at 0-4°C.[4]
-
In solution: Stock solutions should be stored at -20°C for the long term (months).[4] For short-term use (days to weeks), they can be kept at 0-4°C.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: How do I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween 80, and saline.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound in vitro. | Low EP4 receptor expression in the cell line: The cellular model used may not express the EP4 receptor at a sufficient level for a measurable response. | Verify EP4 receptor expression: Confirm the presence of EP4 receptor mRNA or protein in your cell line using RT-PCR or Western blotting. Consider using a cell line known to express high levels of the EP4 receptor as a positive control. |
| Suboptimal compound concentration: The concentration of this compound used may be too low to elicit a response or too high, leading to off-target effects or receptor desensitization. | Perform a dose-response study: Test a range of this compound concentrations to determine the optimal effective concentration for your specific assay and cell type. | |
| Compound degradation: Improper storage or handling of this compound may have led to its degradation. | Use freshly prepared solutions: Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. | Use low-passage cells: Ensure that experiments are conducted with cells at a consistent and low passage number. | |
| High background or off-target effects observed. | High concentration of this compound: Using concentrations significantly above the Ki for the EP4 receptor may lead to binding to other prostanoid receptors or non-specific cellular effects. | Lower the concentration: Use the lowest effective concentration determined from your dose-response studies. |
| Contamination of reagents: Contaminants in cell culture media or other reagents could interfere with the assay. | Use high-quality, sterile reagents: Ensure all reagents are of high purity and solutions are prepared under sterile conditions. | |
| Difficulty reproducing results from published studies. | Differences in experimental conditions: Minor variations in cell density, serum concentration, incubation times, or assay kits can lead to different outcomes. | Standardize protocols: Carefully replicate the experimental conditions described in the literature. Pay close attention to details such as the source of reagents and cell lines. |
| Context-dependent effects of this compound: The effects of this compound can vary depending on the cellular context and the specific inflammatory milieu. For example, it has shown both pro- and anti-inflammatory effects in different models.[3] | Characterize your model system: Thoroughly understand the baseline inflammatory state and signaling pathways active in your specific experimental model. |
Data Presentation
Table 1: In Vitro and In Vivo Effects of this compound
| Experimental Model | Effect | Concentration/Dose | Reference |
| Human eosinophils | 70% reduction in chemotaxis | 10⁻⁶ M | [4] |
| Human eosinophils | 50% reduction in CD11b upregulation | 10⁻⁶ M | [3] |
| Human eosinophils | 60% reduction in reactive oxygen species production | 10⁻⁶ M | [3] |
| PAF-induced platelet aggregation | Inhibition | Not specified | [4] |
| Rats with induced colitis | Reduction of IL-1β levels to 12.8 µg/mg from 30.8 µg/mg in controls | Not specified | [4] |
| Mouse model of cerebral ischemia | 67.3% decrease in stroke infarct volume | 0.3 mg/kg | [4] |
| Dogs | Improved cardiovascular functions (stroke volume, cardiac output) | 0.3–3 ng/kg/min (intravenous) | [4] |
Experimental Protocols
1. Eosinophil Chemotaxis Assay
-
Objective: To assess the effect of this compound on the migration of eosinophils towards a chemoattractant.
-
Methodology:
-
Isolate human eosinophils from peripheral blood.
-
Pre-incubate the isolated eosinophils with varying concentrations of this compound or vehicle control.
-
Use a Boyden chamber or a similar chemotaxis system with a chemoattractant (e.g., eotaxin) in the lower chamber.
-
Add the pre-incubated eosinophils to the upper chamber.
-
Incubate for a sufficient time to allow for cell migration.
-
Quantify the number of migrated cells by microscopy or a plate reader-based assay.
-
2. Cytokine Release Assay
-
Objective: To measure the effect of this compound on the production of inflammatory cytokines.
-
Methodology:
-
Culture an appropriate cell line (e.g., THP-1 monocytes) or primary immune cells.
-
Pre-treat the cells with different concentrations of this compound or vehicle.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Incubate for a specified period to allow for cytokine production and release.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead array.
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Signaling Pathways
Diagram 1: Canonical this compound Signaling Pathway
Canonical cAMP/PKA signaling cascade initiated by this compound.
Diagram 2: Alternative this compound Signaling in Eosinophils
PI3K/PKC pathway in eosinophils, independent of cAMP.
References
- 1. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility with Ono-AE1-329
Welcome to the technical support center for Ono-AE1-329, a selective EP4 receptor agonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols to ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its primary mechanism of action involves binding to and activating the EP4 receptor, which is a G-protein coupled receptor (GPCR). This activation typically stimulates the Gs-alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Q2: What are the common research applications of this compound?
A2: this compound is utilized in a variety of research areas due to the widespread distribution and function of the EP4 receptor. Common applications include:
-
Inflammation and Immunology: Investigating the anti-inflammatory and immunomodulatory effects of EP4 receptor activation.
-
Cancer Biology: Studying the role of the PGE2-EP4 signaling pathway in tumor growth, angiogenesis, and immune evasion.
-
Cardiovascular Research: Exploring the effects on vasodilation, cardiac hypertrophy, and vascular remodeling.
-
Bone Biology: Examining its role in bone remodeling and formation.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 468.64 g/mol ), add 213.4 µL of DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (days to weeks) or -80°C for long-term (months to years) storage.[1]
Q4: What is the stability of this compound in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is generally advisable to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. The stability of compounds in media can be affected by factors such as pH, temperature, and the presence of serum. To minimize degradation, add the diluted this compound to the cell culture medium immediately before treating the cells.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound in my cell-based assay.
-
Possible Cause 1: Compound Degradation. this compound, like many small molecules, can degrade with improper storage or handling.
-
Solution: Ensure that the stock solution is stored at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your assay buffer or media for each experiment.
-
-
Possible Cause 2: Low or Absent EP4 Receptor Expression. The target cells may not express the EP4 receptor at a sufficient level to elicit a response.
-
Solution: Verify EP4 receptor expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels. If expression is low, consider using a cell line known to express high levels of the EP4 receptor or transiently transfecting your cells with an EP4 expression vector.
-
-
Possible Cause 3: Suboptimal Concentration. The concentration of this compound used may be too low or too high, leading to a minimal or saturated response, respectively.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. A typical starting range for in vitro experiments is 1 nM to 10 µM.
-
-
Possible Cause 4: Receptor Desensitization (Tachyphylaxis). Prolonged exposure to an agonist can lead to the desensitization and downregulation of GPCRs.
-
Solution: Optimize the incubation time. For short-term signaling events like cAMP production, a 15-30 minute incubation may be sufficient. For longer-term assays, consider the possibility of receptor desensitization and assess its impact on your experimental endpoint.
-
Problem 2: High background signal in my cAMP assay.
-
Possible Cause 1: Basal Adenylyl Cyclase Activity. Some cell lines have high basal adenylyl cyclase activity, leading to a high background cAMP level.
-
Solution: Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP and amplify the signal-to-noise ratio.
-
-
Possible Cause 2: Serum Effects. Components in the serum of your cell culture medium may stimulate cAMP production.
-
Solution: Serum-starve your cells for a few hours before the experiment to reduce basal signaling.
-
Problem 3: Variability between replicate wells in a plate-based assay.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate can lead to variability in the results.
-
Solution: Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly.
-
-
Possible Cause 2: Edge Effects. Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and response.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment.
-
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cells expressing the EP4 receptor (e.g., HEK293-EP4, CHO-K1-EP4)
-
This compound
-
DMSO (for stock solution)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
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Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white, opaque plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor. A typical concentration range to test would be from 1 pM to 10 µM. Also, prepare a vehicle control (DMSO in assay buffer with PDE inhibitor).
-
Cell Treatment:
-
Gently remove the culture medium from the cells.
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
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cAMP Measurement: Follow the instructions provided with your chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Cytokine Release Assay in THP-1 Cells
This protocol measures the effect of this compound on the release of cytokines (e.g., TNF-α, IL-6) from differentiated THP-1 cells.
Materials:
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THP-1 monocytic cell line
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Phorbol 12-myristate 13-acetate (PMA) for differentiation
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RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
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This compound
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Lipopolysaccharide (LPS) as a pro-inflammatory stimulus
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ELISA kit for the cytokine of interest
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24-well or 48-well cell culture plates
Methodology:
-
THP-1 Differentiation:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.
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Incubate for 48-72 hours at 37°C, 5% CO2. The cells will become adherent.
-
-
Cell Treatment:
-
After differentiation, gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free medium.
-
Add fresh medium containing the desired concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control.
-
Pre-incubate with this compound for 1-2 hours.
-
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the negative control.
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Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
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Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's protocol.
Protocol 3: Platelet Aggregation Assay
This protocol assesses the inhibitory effect of this compound on platelet aggregation.
Materials:
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Freshly drawn human whole blood anticoagulated with sodium citrate.
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Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
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This compound
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Platelet agonist (e.g., ADP, collagen, or PAF)
-
Light transmission aggregometer
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP with PPP if necessary.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
-
Treatment and Aggregation:
-
Add a defined volume of PRP to the aggregometer cuvettes and allow it to equilibrate to 37°C.
-
Add this compound at various concentrations or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Agonist | Parameter | This compound Concentration | Result | Reference |
| Eosinophil Chemotaxis | Human Eosinophils | PAF | Inhibition | 1 µM | 70% reduction | [3] |
| Platelet Aggregation | Human Platelets | PAF | Inhibition | Not specified | Inhibited aggregation | [2] |
| Cytokine Release | Rat Colonic Mucosa (in vivo) | DSS-induced | IL-1β | Intracolonic admin. | Reduced to 12.8 µg/mg from 30.8 µg/mg | [4] |
| Cytokine Release | Rat Colonic Mucosa (in vivo) | DSS-induced | GRO/CINC-1 | Intracolonic admin. | Reduced to 15.5 µg/mg from 39.2 µg/mg | [4] |
Visualizations
Caption: Simplified EP4 receptor signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro cell-based assays with this compound.
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ono-AE1-329 and Other EP4 Receptor Agonists for Researchers
This guide provides a comprehensive comparison of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) agonist, Ono-AE1-329, with other selective and non-selective EP4 receptor agonists. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective performance data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Performance Comparison of EP Receptor Agonists
The following tables summarize the quantitative data for this compound and other EP receptor agonists, focusing on their binding affinity and selectivity for the EP receptor subtypes.
Table 1: Binding Affinity (Ki) of EP Receptor Agonists
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Species | Reference |
| This compound | >1000 | >1000 | >1000 | 9.7 | Human | [1] |
| ONO-DI-004 (EP1 Agonist) | 158 | >10000 | >10000 | >10000 | Mouse | [2] |
| ONO-AE1-259 (EP2 Agonist) | >10000 | 16 | >10000 | 2000 | Mouse | [2] |
| ONO-AE-248 (EP3 Agonist) | >10000 | >10000 | 3.2 | >10000 | Mouse | [2] |
| Rivenprost (ONO-4819) | - | - | - | 0.7 | - | [1] |
| AGN205203 | - | - | - | 81 | Human | [1] |
| L-902,688 | - | - | - | - | - |
Data not available is denoted by "-".
Table 2: In Vitro Functional Activity of EP4 Receptor Agonists
| Compound | Assay | Effect | Cell Line | Reference |
| This compound | cAMP Production | Stimulation | Osteoblastic cells | [2] |
| Rivenprost (ONO-4819) | cAMP Production | Gs-biased agonism | - | [3] |
| L-902,688 | cAMP Production | Gi-biased agonism | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by EP4 receptor agonists and a typical experimental workflow for inducing colitis in a rat model to study the efficacy of these compounds.
EP4 Receptor Signaling Pathway
The EP4 receptor is a G-protein coupled receptor that can signal through both Gs and Gi alpha subunits, leading to a diverse range of cellular responses.
Experimental Workflow: DSS-Induced Colitis in Rats
This workflow outlines the key steps in a typical preclinical study to evaluate the therapeutic potential of an EP4 agonist in a dextran sulfate sodium (DSS)-induced colitis model in rats.
Detailed Experimental Protocols
Radioligand Binding Assay for EP4 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the EP4 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGE2.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled PGE2 (e.g., 10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), [³H]-PGE2 (at a concentration near its Kd, e.g., 1-5 nM), and either the test compound at various concentrations, assay buffer (for total binding), or unlabeled PGE2 (for non-specific binding). The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the ability of an EP4 agonist to stimulate intracellular cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the EP4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
Test compounds (e.g., this compound) at various concentrations.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Stimulation: Add the test compound at various concentrations to the wells and incubate for a specified time (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions of the cAMP assay kit to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats
Objective: To induce an inflammatory bowel disease-like condition in rats to evaluate the therapeutic efficacy of EP4 agonists.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g).
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da).
-
Test compound (e.g., this compound) and vehicle.
-
Standard rat chow and drinking water.
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the start of the experiment.
-
Induction of Colitis: Dissolve DSS in the drinking water at a concentration of 3-5% (w/v). Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. A control group should receive regular drinking water.
-
Treatment: Administer the test compound or vehicle to the rats daily via a suitable route (e.g., oral gavage, subcutaneous injection) starting from the first day of DSS administration or after the induction period.
-
Clinical Monitoring: Monitor the rats daily for clinical signs of colitis, including body weight loss, stool consistency (diarrhea), and the presence of blood in the feces (rectal bleeding). A Disease Activity Index (DAI) score can be calculated based on these parameters.
-
Termination and Endpoint Analysis: At the end of the study period (e.g., day 8-10), euthanize the rats.
-
Macroscopic Evaluation: Excise the colon and measure its length and weight.
-
Histopathology: Take sections of the colon for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Homogenize a portion of the colon tissue to measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration, and to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or qPCR.
-
This guide provides a foundational comparison of this compound with other EP4 receptor agonists. For more in-depth analysis and specific experimental applications, researchers are encouraged to consult the primary literature cited.
References
A Comparative Analysis of EP2 Agonist ONO-AE1-259 and EP4 Agonist ONO-AE1-329
In the landscape of prostaglandin E2 (PGE2) signaling, the EP2 and EP4 receptors, both coupled to Gs proteins and subsequent cyclic AMP (cAMP) elevation, represent critical targets for therapeutic intervention in a variety of physiological and pathological processes. This guide provides a detailed comparison of two selective agonists, ONO-AE1-259 for the EP2 receptor and ONO-AE1-329 for the EP4 receptor, with a focus on their differential effects, supported by experimental data. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.
Quantitative Comparison of Effects
The following tables summarize the quantitative data from various studies comparing the effects of ONO-AE1-259 and this compound in different biological contexts.
Table 1: Ocular Hypotensive Effects
| Agonist (0.1%) | Peak Intraocular Pressure (IOP) Reduction | Reference |
| ONO-AE1-259 | 21.1% ± 4.8% | [1] |
| This compound | 17.5% ± 2.9% | [1] |
| This compound | 15.3% ± 4.3% to 17.5% ± 2.9% across studies | [2] |
Table 2: Airway Smooth Muscle Relaxation
| Agonist | Log Half Maximal Effective Concentration (logEC50) | Maximal Bronchodilation ± SE | Spasmogen | Reference |
| ONO-AE1-259 | 2.2 x 10⁻⁶ | 15% ± 2% | Methacholine | [3] |
| This compound | 4.9 x 10⁻⁷ | 35% ± 2% | Methacholine | [3] |
| This compound | -7.6 ± 0.5 | 63.4% ± 19.6% of max relaxation | Histamine | [4] |
Table 3: Effects on Platelet Aggregation
| Agonist | Effect on PAF-induced Platelet Aggregation | Reference |
| ONO-AE1-259 | Inhibition | [5] |
| This compound | Inhibition | [5] |
Table 4: Receptor Selectivity
| Compound | Target Receptor | Ki (nM) | Selectivity over other EP subtypes | Reference |
| This compound | EP4 | 9.7 | >100-fold over EP1, EP2, and EP3 | [6] |
Signaling Pathways
Both ONO-AE1-259 and this compound primarily exert their effects through the activation of their respective Gs protein-coupled receptors, leading to an increase in intracellular cAMP levels. However, alternative pathways have been noted for the EP4 receptor.
Caption: Signaling pathways for ONO-AE1-259 (EP2) and this compound (EP4).
Experimental Protocols
This section details the methodologies used in key experiments cited in this guide.
1. Ocular Hypotensive Effects in Mice
-
Animals: C57BL/6 (wild-type) mice and EP receptor-deficient mice were used.
-
Drug Administration: A single 5 µL drop of the test compound (PGE2, ONO-AE1-259-01, or this compound) at various concentrations (0.001%, 0.01%, or 0.1%) was administered topically to one eye. The contralateral eye received the vehicle as a control.
-
IOP Measurement: Intraocular pressure was measured using a microneedle method at baseline and at 1, 2, 4, and 8 hours after drug administration.
-
Statistical Analysis: The percentage of IOP reduction from baseline was calculated. Statistical significance was determined using appropriate tests (e.g., P < 0.01).[1]
2. Airway Smooth Muscle Relaxation Assay
-
Tissue Preparation: Human airway smooth muscle (HASM) cells were cultured, or precision-cut lung slices (PCLSs) were prepared.
-
Contraction Induction: Muscle contraction was induced by stimulating the cells or tissues with either methacholine (MCh) or histamine.
-
Agonist Treatment: Increasing concentrations of ONO-AE1-259 or this compound were added to the contracted tissues.
-
Measurement of Relaxation: The degree of relaxation was measured and used to calculate the logEC50 and maximal bronchodilation. For PCLSs, changes in airway area were quantified.
-
Signaling Analysis: Phosphorylation of proteins such as VASP and myosin light chain (MLC20) was assessed to probe the underlying signaling pathways.[3]
Caption: Workflow for assessing ocular hypotensive effects.
Discussion of Differential Effects
While both ONO-AE1-259 and this compound are Gs-coupled EP receptor agonists, the experimental data reveal significant functional differences.
In the context of ocular hypotension , both agonists effectively reduce intraocular pressure, with ONO-AE1-259 showing a slightly greater peak reduction in one study.[1] The effects of ONO-AE1-259 were completely abolished in EP2 knockout mice, confirming its receptor specificity.[1]
Regarding airway smooth muscle relaxation , this compound was found to be superior to ONO-AE1-259 in relaxing methacholine-contracted airways, demonstrating a lower logEC50 and a greater maximal bronchodilation.[3] However, both agonists were similarly efficacious in relaxing histamine-contracted airways, suggesting that the contractile stimulus can influence the responsiveness to these agonists.[3]
In studies on platelet aggregation , both ONO-AE1-259 and this compound were shown to inhibit platelet aggregation induced by platelet-activating factor (PAF).[5]
Furthermore, this compound has been implicated in alternative signaling pathways involving PI3K and PKC in eosinophils, which are independent of cAMP.[6] This highlights a potential for more diverse cellular responses mediated by the EP4 receptor compared to the EP2 receptor.
In other contexts, ONO-AE1-259 has been shown to be neuroprotective in the retina against NMDA-induced excitotoxicity.[7][8][9] Conversely, this compound has been shown to restore UV-induced immunosuppression by increasing regulatory T-cells.[6]
Conclusion
ONO-AE1-259 and this compound, as selective agonists for the EP2 and EP4 receptors respectively, serve as valuable tools for dissecting the specific roles of these two closely related signaling pathways. While both agonists can induce similar effects in some systems, such as inhibiting platelet aggregation and reducing intraocular pressure, they exhibit distinct profiles in other areas like airway smooth muscle relaxation and cellular signaling. The choice between these two agonists will depend on the specific biological question and the cellular or tissue context of the investigation. The data presented in this guide provide a foundation for researchers to make informed decisions when selecting an EP receptor agonist for their studies.
References
- 1. Effects of prostanoid EP agonists on mouse intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. atsjournals.org [atsjournals.org]
- 4. EP4 receptor as a new target for bronchodilator therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. The prostanoid EP(2) receptor agonist ONO-AE1-259-01 protects against glutamate-induced neurotoxicity in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharm.emory.edu [pharm.emory.edu]
- 9. ovid.com [ovid.com]
A Head-to-Head In Vitro Comparison: ONO-AE1-329 Versus Prostaglandin E2 at the EP4 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the selective EP4 receptor agonist ONO-AE1-329 and the endogenous prostaglandin E2 (PGE2). This analysis is supported by experimental data on binding affinity and functional potency, complete with detailed methodologies for key experiments.
Prostaglandin E2 (PGE2) is a naturally occurring prostanoid that exerts a wide range of physiological and pathological effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] The EP4 receptor, in particular, is a key target in various therapeutic areas due to its role in inflammation, bone metabolism, and cancer progression.[3][4][5] this compound is a synthetic, selective agonist for the EP4 receptor.[3][6] Understanding the comparative pharmacology of this synthetic agonist against the natural ligand is crucial for preclinical research and drug development.
This guide summarizes the key in vitro performance metrics of this compound and PGE2, focusing on their interaction with the EP4 receptor.
Data Presentation: Quantitative Comparison
The following table summarizes the binding affinities of this compound and PGE2 for the human EP4 receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | Human EP4 | 0.8 |
| Prostaglandin E2 (PGE2) | Human EP4 | 0.75 ± 0.03 |
Data for this compound and PGE2 binding to other EP receptor subtypes is available in the referenced literature and demonstrates the selectivity of this compound for the EP4 receptor.[3]
Signaling Pathways and Experimental Workflow
Activation of the EP4 receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7][8] This increase in cAMP subsequently activates Protein Kinase A (PKA).[7] Additionally, evidence suggests that EP4 receptor activation can also stimulate the PI3K/Akt and ERK signaling pathways.[7][8][9]
A typical experimental workflow to compare the in vitro activity of this compound and PGE2 involves two key assays: a radioligand binding assay to determine binding affinity and a functional assay, such as a cAMP accumulation assay, to measure potency and efficacy.
References
- 1. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2-Induced COX-2 Expressions via EP2 and EP4 Signaling Pathways in Human LoVo Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Ono-AE1-329: A Comparative Guide to its Selectivity for the EP4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Ono-AE1-329 for the prostanoid EP4 receptor. By presenting key experimental data, detailed protocols, and illustrating relevant signaling pathways, this document serves as a valuable resource for researchers utilizing this selective agonist.
Data Presentation: Binding Affinity of EP Receptor Agonists
The selectivity of this compound for the EP4 receptor has been quantitatively demonstrated through competitive binding assays. The following table summarizes the dissociation constants (Ki) of this compound and other selective EP receptor agonists against the four EP receptor subtypes. The data clearly indicates that this compound exhibits a significantly higher affinity for the EP4 receptor compared to EP1, EP2, and EP3 receptors.
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Reference |
| This compound (EP4 Agonist) | >10,000 | 2,100 | 1,200 | 1.0 | [1] |
| Ono-DI-004 (EP1 Agonist) | 1.3 | >10,000 | >10,000 | >10,000 | [1] |
| Ono-AE1-259 (EP2 Agonist) | >10,000 | 1.8 | >10,000 | 470 | [1] |
| Ono-AE-248 (EP3 Agonist) | 1,000 | >10,000 | 0.8 | >10,000 | [1] |
| PGE2 (Endogenous Ligand) | 3.0 | 2.9 | 0.4 | 0.7 | [1] |
Experimental Protocols
The validation of this compound's selectivity relies on robust experimental methodologies. The following are detailed protocols for the key assays used in its characterization.
[3H]-PGE2 Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4) are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 10 mM MES, 1 mM EDTA, 10 mM MgCl2, pH 6.0).
-
A fixed concentration of [3H]-Prostaglandin E2 ([3H]-PGE2) as the radioligand.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or other EP agonists).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of unlabeled PGE2 is added to a set of wells.
-
The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is then counted using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the EP4 receptor signaling pathway.
1. Cell Culture and Treatment:
-
Cells expressing the EP4 receptor (e.g., CHO-EP4 cells) are seeded in a multi-well plate and cultured to an appropriate confluency.
-
Prior to the assay, the culture medium is replaced with a serum-free medium or a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then treated with varying concentrations of the agonist (e.g., this compound). A known activator of adenylyl cyclase, such as forskolin, can be used as a positive control.
2. Cell Lysis and cAMP Measurement:
-
After a defined incubation period (e.g., 15-30 minutes), the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is then quantified using a commercially available cAMP assay kit. These kits are typically based on competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescent resonance energy transfer (BRET) technologies.
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentration in the samples is determined by interpolating from the standard curve.
-
The results are typically plotted as the amount of cAMP produced versus the log concentration of the agonist.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is then calculated from this dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the binding affinity of this compound.
Caption: The primary signaling cascade initiated by EP4 receptor activation.
Caption: Non-canonical signaling pathways also activated by the EP4 receptor.
References
Comparative Analysis of Ono-AE1-329 Cross-reactivity with Prostanoid Receptors
A comprehensive guide for researchers and drug development professionals on the selectivity profile of the EP4 receptor agonist, Ono-AE1-329.
This compound is a potent and selective agonist for the prostanoid EP4 receptor, a key target in various physiological processes, including inflammation, pain, and cardiovascular function. Understanding its cross-reactivity with other prostanoid receptors is crucial for elucidating its mechanism of action and predicting potential off-target effects. This guide provides a comparative analysis of this compound's binding affinity and functional activity across a panel of prostanoid receptors, supported by experimental data and detailed methodologies.
Data Presentation: Binding Affinity Profile
The selectivity of this compound has been primarily characterized through radioligand binding assays, which measure the affinity of the compound for various receptors. The following table summarizes the inhibition constants (Ki) of this compound for a panel of mouse prostanoid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity vs. EP4 |
| EP1 | This compound | >10,000 | >1000-fold |
| EP2 | This compound | 2,100 | 210-fold |
| EP3 | This compound | 1,200 | 120-fold |
| EP4 | This compound | 10 | - |
| DP | This compound | >10,000 | >1000-fold |
| FP | This compound | >10,000 | >1000-fold |
| IP | This compound | >10,000 | >1000-fold |
| TP | This compound | >10,000 | >1000-fold |
Data sourced from studies on murine prostanoid receptors.
As the data indicates, this compound exhibits high selectivity for the EP4 receptor, with significantly lower affinity for other prostanoid receptors.[1] The affinity for EP1, DP, FP, IP, and TP receptors is more than 1000-fold lower than for the EP4 receptor. While there is some measurable affinity for EP2 and EP3 receptors, it remains substantially weaker than for its primary target.
Functional Activity
In specific cell-based and tissue models, the functional consequences of this compound's interaction with other prostanoid receptors have been investigated. For instance, in human airway smooth muscle, this compound demonstrated potent relaxation, an effect attributed to EP4 receptor activation.[3]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments used to assess the cross-reactivity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from each of the prostanoid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human prostanoid receptor of interest are prepared from cultured cells (e.g., HEK293 or CHO cells) that have been transiently or stably transfected with the receptor cDNA.
-
Incubation: A fixed concentration of a specific radioligand for each receptor (e.g., [3H]-PGE2 for EP receptors) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity (e.g., EC50 for agonists) of a compound at Gs- or Gi-coupled receptors.
Objective: To measure the effect of this compound on the intracellular accumulation of cAMP mediated by each prostanoid receptor.
Methodology:
-
Cell Culture: Cells stably expressing the individual human prostanoid receptors are cultured in appropriate media.
-
Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with increasing concentrations of this compound.
-
Cell Lysis and cAMP Measurement: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated by fitting the concentration-response data to a sigmoidal curve. The maximal effect (Emax) is also determined.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Ono-AE1-329 and Non-Selective COX Inhibitors: A Guide for Researchers
In the landscape of anti-inflammatory drug development, understanding the distinct mechanisms and performance profiles of novel therapeutic agents compared to established standards is paramount. This guide provides a detailed comparative analysis of Ono-AE1-329, a selective prostaglandin E2 receptor subtype 4 (EP4) agonist, and non-selective cyclooxygenase (COX) inhibitors, commonly known as non-steroidal anti-inflammatory drugs (NSAIDs). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction: Divergent Mechanisms of Action
Non-selective COX inhibitors, such as indomethacin and ibuprofen, exert their anti-inflammatory, analgesic, and antipyretic effects by blocking the activity of both COX-1 and COX-2 enzymes.[1][2] This non-selective inhibition prevents the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[3] However, the inhibition of COX-1, which is constitutively expressed and plays a role in gastrointestinal mucosal protection and platelet function, is also responsible for the well-documented gastrointestinal side effects associated with these drugs.[2][4][5]
In contrast, this compound represents a more targeted approach. It does not inhibit COX enzymes but instead acts as a selective agonist for the EP4 receptor, one of the four receptors for prostaglandin E2 (PGE2).[6][7] The EP4 receptor is implicated in modulating inflammatory responses, and its activation can lead to anti-inflammatory effects, particularly in the context of certain inflammatory conditions like colitis.[6][8] This targeted mechanism offers the potential for therapeutic benefits with a different side effect profile compared to non-selective COX inhibitors.
Signaling Pathways
The signaling cascades initiated by non-selective COX inhibitors and this compound are fundamentally different, as illustrated below.
Caption: Comparative signaling pathways of non-selective COX inhibitors and this compound.
Comparative Performance Data
The following tables summarize the available quantitative data from preclinical studies for a representative non-selective COX inhibitor, indomethacin, and the EP4 agonist, this compound. It is important to note that this data is compiled from separate studies and does not represent head-to-head comparisons under identical experimental conditions.
Table 1: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema (Rat Model)
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Edema | Reference |
| Indomethacin | 10 mg/kg | Not Specified | 2 hours | 54% | [1] |
| Indomethacin | 10 mg/kg | Not Specified | 3 hours | 54% | [1] |
| Indomethacin | 10 mg/kg | Not Specified | 4 hours | 54% | [1] |
| Indomethacin | 5 mg/kg | Intraperitoneal | 5 hours | Significant inhibition | [9] |
| This compound | 300µg/kg | Subcutaneous | 6 hours (in LPS model) | Blunts induction of inflammatory markers | [10] |
Note: Data for this compound in the carrageenan-induced paw edema model was not available. The provided data is from an LPS-induced inflammation model, which also measures anti-inflammatory response.
Table 2: Efficacy in Dextran Sulfate Sodium (DSS)-Induced Colitis (Rodent Models)
| Compound | Dose | Route of Administration | Key Findings | Reference |
| Indomethacin | 4 mg/kg/day | In drinking water | Worsened colitis in a low-dose DSS model | [11] |
| This compound | Not Specified | Intracolonic | Decreased erosion and ulceration, reduced inflammatory markers | [6] |
Table 3: Gastrointestinal Effects
| Compound | Model | Key Findings | Reference |
| Indomethacin | Rat Stomach | Induces hemorrhagic lesions | [12] |
| This compound | Rat Intestine | Protective against indomethacin-induced lesions | [12][13] |
Experimental Protocols
Detailed methodologies for key preclinical models are provided below to facilitate the replication and further investigation of these compounds.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reproducible method for evaluating acute inflammation.
Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: Test compounds (e.g., indomethacin at 5-10 mg/kg) or vehicle are administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[9]
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Paw volume is measured at regular intervals (e.g., every hour for 6 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rodents
This model mimics many of the clinical and histological features of human ulcerative colitis.
Caption: Experimental workflow for the DSS-induced colitis model.
Protocol:
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Induction of Colitis: Animals are given drinking water containing 2-5% (w/v) DSS for 5-7 days.[14][15] The concentration and duration can be adjusted to induce acute or chronic colitis.
-
Drug Administration: Test compounds (e.g., this compound) or vehicle can be administered daily via oral gavage, intraperitoneal injection, or intracolonic instillation.[6]
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) is calculated based on these parameters.
-
DAI Scoring: A common scoring system is as follows:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Bleeding: 0 (none), 2 (occult), 4 (gross) The DAI is the sum of these scores divided by 3.
-
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the colon is removed for measurement of length, histological analysis of inflammation and damage, and biochemical analysis of inflammatory markers (e.g., myeloperoxidase, cytokines).[6]
Assessment of Gastric Lesions in Rats
This protocol is used to evaluate the gastrointestinal side effects of compounds like non-selective COX inhibitors.
Protocol:
-
Animals: Male Wistar rats are fasted for 24 hours with free access to water.
-
Drug Administration: The test compound (e.g., indomethacin at 35 mg/kg, s.c.) is administered.[12]
-
Observation Period: Animals are observed for a set period, typically 4 hours.[12]
-
Stomach Excision: Animals are euthanized, and the stomach is removed.
-
Lesion Measurement: The stomach is opened along the greater curvature, rinsed with saline, and the mucosal surface is examined for lesions. The total area of hemorrhagic lesions is measured, often using image analysis software.[2][16]
Conclusion
The comparative analysis of this compound and non-selective COX inhibitors reveals two distinct approaches to modulating the inflammatory response. Non-selective COX inhibitors offer broad anti-inflammatory and analgesic effects but are associated with a significant risk of gastrointestinal toxicity due to the inhibition of COX-1. This compound, by selectively targeting the EP4 receptor, presents a novel mechanism with the potential for anti-inflammatory efficacy, particularly in inflammatory conditions of the gut, and may offer a superior gastrointestinal safety profile.
The preclinical data, while not from direct head-to-head studies, suggests that in models of colitis, this compound may be protective, whereas non-selective COX inhibitors can exacerbate the condition. Further research, including direct comparative studies in various models of inflammation and pain, is warranted to fully elucidate the relative therapeutic potential and safety of EP4 receptor agonists in comparison to traditional NSAIDs. The experimental protocols provided herein offer a framework for conducting such crucial investigations.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of acute gastric lesions [bio-protocol.org]
- 3. Methods to Measure Gastric Mucosal Lesions in the Rat | Semantic Scholar [semanticscholar.org]
- 4. Gastrointestinal safety of NSAIDs and over-the-counter analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin E prevents indomethacin-induced gastric and intestinal damage through different EP receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 16,16-Dimethyl prostaglandin E2 inhibits indomethacin-induced small intestinal lesions through EP3 and EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toll-like receptor 9–induced type I IFN protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential colitis susceptibility of Th1- and Th2-biased mice: A multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computer-assisted visualization and quantitation of experimental gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ono-AE1-329 and Standard Therapies in Preclinical Colitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel EP4 receptor agonist, Ono-AE1-329, with standard-of-care treatments for colitis. The data presented is derived from preclinical studies utilizing the dextran sodium sulfate (DSS)-induced colitis mouse model, a well-established model for ulcerative colitis.
Overview of Mechanisms of Action
This compound is a selective agonist for the prostaglandin E2 receptor subtype 4 (EP4). Activation of the EP4 receptor has been shown to play a crucial role in mucosal protection and the resolution of inflammation in the colon. The therapeutic effects of this compound are mediated through the suppression of pro-inflammatory cytokines and the promotion of epithelial barrier integrity.
Standard Colitis Treatments encompass a range of therapies with distinct mechanisms:
-
5-Aminosalicylic Acid (5-ASA) Compounds (e.g., Mesalamine): These agents are thought to have a topical anti-inflammatory effect on the colonic epithelium, although their exact mechanism is not fully elucidated.
-
Corticosteroids (e.g., Dexamethasone): These are potent, broad-spectrum anti-inflammatory agents that suppress the transcription of numerous pro-inflammatory genes.
-
Immunomodulators (e.g., Azathioprine): These drugs work by suppressing the immune system, thereby reducing the inflammatory response. Azathioprine is a purine analog that inhibits lymphocyte proliferation.
-
Biologics (e.g., Infliximab): These are monoclonal antibodies that target specific inflammatory mediators. Infliximab, an anti-TNF-α antibody, neutralizes the activity of tumor necrosis factor-alpha, a key pro-inflammatory cytokine.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound (represented by the structurally and functionally similar EP4 agonist ONO-AE1-734) and standard colitis treatments in the DSS-induced colitis mouse model.
Table 1: Efficacy of the EP4 Agonist ONO-AE1-734 in DSS-Induced Colitis
| Parameter | DSS Control (7%) | ONO-AE1-734 + DSS (7%) |
| Body Weight Loss (%) | 9.8 ± 2.7 | 3.3 ± 1.0 |
| Diarrhea Score | 2.2 ± 0.1 | 1.1 ± 0.3 |
| Hemoccult Score | 3.8 ± 0.2 | 1.4 ± 0.4 |
| Histological Injury Score | 22.3 ± 3.5 | 7.5 ± 1.1 |
Data from Kabashima K, et al. J Clin Invest. 2002.[1]
Table 2: Efficacy of Standard Colitis Treatments in DSS-Induced Colitis
| Treatment | Model | Key Efficacy Findings | Reference |
| Mesalamine | 3% DSS in mice | Pre-treatment with 50 mg/kg mesalamine for 2 weeks prior to DSS induction resulted in less weight change, improved stool consistency and bleeding, and reduced colon shortening and histological changes compared to control.[2][3] | [2][3] |
| Dexamethasone | 3% DSS in mice | Treatment with dexamethasone lowered the disease clinical score in DSS-induced colitis.[4] However, some studies suggest that dexamethasone may not prevent the induction of acute DSS colitis and could even exacerbate it.[1][5][6][7] | [1][4][5][6][7] |
| Azathioprine | 3% DSS in mice | Azathioprine (10 mg/kg/day) offered partial protection to the colon, with no significant difference in crypt damage and tissue regeneration compared to the DSS group.[8][9][10] | [8][9][10] |
| Infliximab | DSS model in mice | Infliximab ameliorated the severity of colitis, regardless of the administration route (intravenous or enema).[11][12] In a colitis-associated cancer model, infliximab (10 mg/kg) significantly attenuated the development of colon cancer.[13][14] | [11][12][13][14] |
Experimental Protocols
DSS-Induced Colitis Model
A widely used and reproducible murine model of colitis that mimics many of the clinical and histological features of human ulcerative colitis.[15][16][17]
-
Induction: Mice are administered dextran sodium sulfate (DSS) in their drinking water for a defined period (typically 5-7 days). The concentration of DSS can be varied (e.g., 2.5% - 10%) to induce different severities of colitis.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): A composite score based on clinical signs including body weight loss, stool consistency, and the presence of blood in the stool.[15][16]
-
Histological Scoring: Colon tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). The sections are then scored by a pathologist based on the severity of inflammation, extent of injury, and crypt damage.
-
Drug Administration Protocols
-
ONO-AE1-734: Administered subcutaneously twice a day.
-
Mesalamine: Administered orally (e.g., 50 mg/kg daily) via gavage.[2][3]
-
Dexamethasone: Administered intraperitoneally (e.g., 0.06 mg/day).[1]
-
Azathioprine: Administered in the diet or via gavage (e.g., 10 mg/kg/day).[8][9][10]
-
Infliximab: Administered intravenously or via enema (e.g., 10 mg/kg).[11][12][13][14]
Visualizing the Pathways and Processes
Signaling Pathway of this compound (EP4 Agonist)
Caption: Signaling cascade initiated by this compound binding to the EP4 receptor.
Comparative Experimental Workflow
References
- 1. The effect of dexamethasone treatment on murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Azathioprine Has a Deleterious Effect on the Bone Health of Mice with DSS-Induced Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azathioprine Has a Deleterious Effect on the Bone Health of Mice with DSS-Induced Inflammatory Bowel Disease [mdpi.com]
- 11. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation [mdpi.com]
- 14. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Neuroprotection: A Comparative Analysis of Ono-AE1-329 and Alternative Therapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of Ono-AE1-329, a selective prostaglandin E2 receptor subtype 4 (EP4) agonist, against other neuroprotective agents. This analysis is supported by experimental data from various preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies.
This compound has demonstrated neuroprotective capabilities in multiple in vivo models of neurological disorders by leveraging the anti-inflammatory and pro-survival signaling pathways associated with the EP4 receptor. This guide will delve into its performance alongside that of other notable neuroprotective compounds, including the free-radical scavenger Edaravone, the PSD-95 inhibitor Nerinetide, and the class of Glucagon-like peptide-1 (GLP-1) receptor agonists.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative outcomes from in vivo studies of this compound and its comparators across various models of neurological injury. Due to the lack of head-to-head trials, this data is compiled from separate studies, and direct comparison should be approached with consideration of the differing experimental conditions.
Table 1: this compound and EP4 Agonist Efficacy in Preclinical Models
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| This compound | Mice | NMDA-induced Excitotoxicity | 0.1, 1, and 10 nmol (intracerebroventricular) 20 min prior to NMDA injection | >32% reduction in lesion volume at 10 nmol dose. | [1] |
| This compound | Mice | MPTP-induced Parkinson's Disease | Systemic co-administration with MPTP | Prevented the 23% reduction in TH+ neurons observed in the MPTP group. | [1] |
| L-902,688 (EP4 Agonist) | Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) - Stroke | 1 mg/kg (intravenous) at the onset of reperfusion | Significant reduction in total infarct volume and neurological deficits up to 3 weeks post-injury. |
Table 2: Efficacy of Alternative Neuroprotective Agents in Preclinical and Clinical Studies
| Compound/Class | Animal Model/ Population | Disease Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Edaravone | Rats | Traumatic Brain Injury (TBI) | 1.5 mg/kg | Significantly increased neuronal number in the hippocampal CA3 area compared to vehicle. | |
| Nerinetide | Human | Acute Ischemic Stroke (Large Vessel Occlusion) | Single dose of 2.6 mg/kg | In patients not treated with alteplase, 59.3% with Nerinetide achieved an mRS score of 0-2 compared to 49.6% with placebo. | |
| Liraglutide (GLP-1 Agonist) | Rats | Middle Cerebral Artery Occlusion (MCAO) - Stroke | Single administration post-stroke | Reduced infarct volumes from 18.7% to 15.4% with behavioral improvements. | [2] |
| Exenatide (GLP-1 Agonist) | Human | Parkinson's Disease | Subcutaneous injection for 12 months | At 12 months, the Exenatide group showed a mean improvement of 2.7 points on the MDS-UPDRS part 3, while the control group declined by 2.2 points. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Detailed Experimental Protocols
A comprehensive understanding of the in vivo validation of a neuroprotective agent requires a detailed examination of the experimental methodologies employed.
This compound in NMDA-Induced Excitotoxicity Model
-
Animal Model: Male C57BL mice.
-
Disease Induction: A single unilateral intrastriatal injection of 15 nmol of N-Methyl-D-aspartate (NMDA) was administered to induce excitotoxic lesions.
-
Drug Administration: this compound was dissolved in saline and administered via intracerebroventricular injection at doses of 0.1, 1, or 10 nmol, 20 minutes prior to the NMDA injection.
-
Outcome Measures: The primary outcome was the volume of the lesion in the ipsilateral striatum, assessed through histological analysis.
L-902,688 in a Stroke Model
-
Animal Model: Rats.
-
Disease Induction: Transient focal ischemia was induced by 90 minutes of middle cerebral artery occlusion (MCAO) using an intraluminal filament.
-
Drug Administration: L-902,688 was administered as a single intravenous injection at a dose of 1 mg/kg at the onset of reperfusion following MCAO.
-
Outcome Measures: Efficacy was evaluated by measuring infarct volume at 24 hours, assessing blood-brain barrier integrity (IgG extravasation), and monitoring neurological deficits for up to 3 weeks.
Edaravone in a Traumatic Brain Injury Model
-
Animal Model: Rats.
-
Disease Induction: Traumatic brain injury was induced using a controlled cortical impact model.
-
Drug Administration: Edaravone was administered at a dose of 1.5 mg/kg.
-
Outcome Measures: Neuroprotection was assessed by quantifying the number of surviving neurons in the hippocampal CA3 region through Nissl staining. Oxidative stress markers and inflammatory cytokines were also measured.
Liraglutide in a Stroke Model
-
Animal Model: Rats.
-
Disease Induction: Ischemic stroke was induced by 90 minutes of MCAO.
-
Drug Administration: Liraglutide was given as a single administration after the induction of stroke.
-
Outcome Measures: The primary outcomes were the measurement of infarct volume at 24 hours post-reperfusion and the assessment of behavioral deficits using a modified Bederson's score.[2]
Conclusion
This compound, as a selective EP4 receptor agonist, presents a promising therapeutic avenue for neuroprotection, demonstrating efficacy in preclinical models of excitotoxicity and Parkinson's disease. Its mechanism of action, centered on activating pro-survival and anti-inflammatory pathways, distinguishes it from agents like Edaravone, which primarily acts as a free radical scavenger, and Nerinetide, which targets excitotoxicity by inhibiting PSD-95. The class of GLP-1 receptor agonists also shows significant neuroprotective potential, with a multifaceted mechanism involving anti-inflammatory and anti-apoptotic effects.
While direct comparative studies are lacking, this guide provides a foundational overview of the in vivo evidence for this compound and its key alternatives. The presented data and experimental protocols should serve as a valuable resource for researchers and professionals in the field of neuroprotective drug development, facilitating informed decisions and guiding future research directions. Further investigation, including head-to-head in vivo comparisons, is warranted to definitively establish the relative efficacy and therapeutic potential of these promising neuroprotective agents.
References
A Comparative Guide to the Functional Activities of ONO-AE1-329 (EP4 Agonist) and ONO-AE3-208 (EP4 Antagonist)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of the prostaglandin E2 (PGE2) receptor EP4 agonist, ONO-AE1-329, and the EP4 antagonist, ONO-AE3-208. The data presented herein is intended to support researchers in the fields of inflammation, oncology, and neurobiology in the selection of appropriate pharmacological tools for their studies.
Introduction
The EP4 receptor, a G-protein coupled receptor for PGE2, is a key player in a multitude of physiological and pathological processes, including inflammation, cancer progression, and neuronal function. Its activation initiates downstream signaling cascades that can have divergent effects depending on the cellular context. Pharmacological modulation of the EP4 receptor with specific agonists and antagonists is a critical approach to dissecting its roles and for the development of novel therapeutics. This guide contrasts the in vitro and in vivo functional effects of this compound, a selective EP4 agonist, and ONO-AE3-208, a potent and selective EP4 antagonist.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and ONO-AE3-208, providing a direct comparison of their potency and selectivity in functional assays.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Target | Assay Type | Parameter | Value | Species | Reference |
| This compound | EP4 | cAMP Production | EC50 | 3.1 nM | Mouse | |
| EP4 | cAMP Production | pEC50 | 7.7 - 7.8 | Human | ||
| EP4 | Radioligand Binding | pKi | 8.0 | Mouse | ||
| EP3 | Radioligand Binding | pKi | 5.9 | Mouse | ||
| EP2 | Radioligand Binding | pKi | 5.7 | Mouse | ||
| ONO-AE3-208 | EP4 | Radioligand Binding | Ki | 1.3 nM | Not Specified | |
| EP4 | cAMP Inhibition | IC50 | 4.3 nM | Human | ||
| EP3 | Radioligand Binding | Ki | 30 nM | Not Specified | ||
| FP | Radioligand Binding | Ki | 790 nM | Not Specified | ||
| TP | Radioligand Binding | Ki | 2400 nM | Not Specified |
Table 2: Functional Assay Comparison
| Functional Assay | This compound (Agonist) | ONO-AE3-208 (Antagonist) |
| cAMP Production | Stimulates cAMP production | Inhibits PGE2-induced cAMP production |
| Prostate Cancer Cell Invasion | Not Reported | Suppresses invasion in a dose-dependent manner |
| Prostate Cancer Cell Migration | Not Reported | Suppresses migration in a dose-dependent manner |
| Inflammation (Colitis Model) | Suppresses colitis and reduces pro-inflammatory cytokines | Not Reported in this context |
| Neuroprotection (NMDA Model) | Protects against NMDA-induced excitotoxicity | Not Reported in this context |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Benchmarking Ono-AE1-329: A Comparative Analysis Against Other Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-inflammatory compound Ono-AE1-329 against other established anti-inflammatory agents. The following sections detail the compound's mechanism of action, present comparative in vitro efficacy data, and outline the experimental protocols used to generate this data.
Introduction to this compound
This compound is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily stimulates the Gs-protein/cAMP/PKA signaling pathway. This pathway is known to play a crucial role in modulating inflammatory responses.[1] this compound has demonstrated anti-inflammatory properties in various preclinical models, making it a compound of interest for the development of new therapeutic agents.
Comparative In Vitro Efficacy
To benchmark the anti-inflammatory activity of this compound, its ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human monocytes was compared with other EP receptor agonists, non-steroidal anti-inflammatory drugs (NSAIDs), and a corticosteroid.
| Compound | Target(s) | Primary Mechanism of Action | Reported IC50 for TNF-α Inhibition (in vitro) |
| This compound | EP4 Receptor | Selective agonism of the EP4 receptor, leading to increased intracellular cAMP. [1] | ~1 nM [1] |
| Ono-DI-004 | EP1 Receptor | Selective agonism of the EP1 receptor. | No significant inhibition of TNF-α observed.[1] |
| Ono-AE1-259 | EP2 Receptor | Selective agonism of the EP2 receptor. | No significant inhibition of TNF-α observed.[1] |
| Ono-AE-248 | EP3 Receptor | Selective agonism of the EP3 receptor. | No significant inhibition of TNF-α observed.[1] |
| Ibuprofen | COX-1 / COX-2 | Non-selective inhibition of cyclooxygenase enzymes, reducing prostaglandin synthesis. | µM range (variable depending on cell type and conditions) |
| Celecoxib | COX-2 | Selective inhibition of cyclooxygenase-2, reducing prostaglandin synthesis. | µM range (variable depending on cell type and conditions) |
| Dexamethasone | Glucocorticoid Receptor | Binds to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes. | nM range (variable depending on cell type and conditions) |
Note: The IC50 values for Ibuprofen, Celecoxib, and Dexamethasone are presented as a general range as they can vary significantly based on the specific experimental setup. The data for the EP receptor agonists were obtained from a head-to-head comparative study.[1]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated by distinct signaling pathways.
Experimental Protocols
The following is a detailed methodology for a key in vitro assay used to compare the anti-inflammatory effects of the compounds.
LPS-Induced TNF-α Release in Human Monocytes
Objective: To determine the dose-dependent effect of anti-inflammatory compounds on the release of TNF-α from human monocytes stimulated with lipopolysaccharide (LPS).
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds: this compound, Ono-DI-004, Ono-AE1-259, Ono-AE-248, Ibuprofen, Celecoxib, Dexamethasone
-
Dimethyl sulfoxide (DMSO) as a vehicle for compounds
-
Phosphate-buffered saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the THP-1 cells into 96-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare stock solutions of all test compounds in DMSO. Further dilute the compounds to the desired final concentrations in cell culture medium. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid toxicity.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or vehicle control (medium with DMSO) for 1 hour.
-
Stimulation: After the pre-incubation period, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group (cells treated with vehicle only).
-
Incubation: Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α production) from the dose-response curve.
Conclusion
This compound demonstrates potent anti-inflammatory activity in vitro, specifically through the activation of the EP4 receptor. Its efficacy in inhibiting TNF-α production is comparable to or greater than that of established anti-inflammatory agents like NSAIDs and corticosteroids in the described assay. The selectivity of this compound for the EP4 receptor, as highlighted by the lack of activity from other EP receptor agonists, suggests a targeted mechanism of action that may offer a favorable therapeutic window. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
Safety Operating Guide
Navigating the Safe Disposal of Ono-AE1-329: A Procedural Guide
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Ono-AE1-329 in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of aerosols.[1] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, must be worn at all times to prevent skin and eye contact.[1]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.
-
Seek medical attention if irritation persists.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C23H32O6S2 |
| Molecular Weight | 468.6 g/mol |
| Appearance | Solid powder |
| Storage Temperature | -20°C for long-term storage (months to years) |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste should be conducted in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[2] The following steps outline a general procedure for the safe disposal of this compound and associated materials.
-
Segregation of Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. It is recommended to use a container compatible with the solvents used to dissolve the compound. Do not let the chemical enter drains.
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated and secure area, away from incompatible materials, until it is collected by trained EHS personnel or a licensed hazardous waste disposal contractor.
-
Decontamination: All non-disposable labware and surfaces that have come into contact with this compound should be thoroughly decontaminated using an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
Experimental Protocols
Detailed experimental protocols involving this compound were not available in the public domain. For specific experimental methodologies, researchers should refer to the manufacturer's product information or relevant scientific literature. When preparing solutions, it is best practice to prepare aqueous solutions fresh and use them within a day, avoiding extended storage.[1] If a different solvent from the one supplied is required, the original solvent can be evaporated under a gentle stream of an inert gas like nitrogen, and the compound can then be redissolved in the desired solvent.[1]
References
Personal protective equipment for handling Ono-AE1-329
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This guide provides immediate, essential safety and logistical information for the handling of Ono-AE1-329, a selective prostaglandin E2 (PGE2) receptor subtype 4 (EP4) agonist. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Handling
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following PPE and handling procedures are mandatory.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
| PPE Category | Specific Requirements |
| Hand Protection | Chemical impermeable gloves. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin and Body Protection | Lab coat, long-sleeved shirt, and long pants. |
| Respiratory Protection | For spill cleanup or when adequate ventilation is not available, a self-contained breathing apparatus is necessary.[1] |
Emergency Procedures
In the event of exposure or a spill, follow these immediate steps:
| Exposure Type | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Spill or Leak | Evacuate personnel to safe areas. Wear a self-contained breathing apparatus and chemical impermeable gloves. Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1] |
Storage and Disposal
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols, as regulations may vary.
-
Do not let the chemical enter drains.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a selective EP4 receptor agonist.
| Parameter | Value | Assay/System |
| Binding Affinity (Ki) | 9.7 nM | [3H]PGE2 binding assay in CHO cells expressing EP4 receptor |
| Inhibition of TNFα (IC50) | ~1 nM | LPS-stimulated human (THP-1) monocytes |
| Inhibition of IL-6 (IC50) | ~1 nM | LPS-stimulated human (THP-1) monocytes |
| Inhibition of Eosinophil Chemotaxis | 70% inhibition at 10⁻⁶ M | Human eosinophils |
Experimental Protocols
Key Experiment: In Vitro Inhibition of LPS-Induced TNFα Production in THP-1 Monocytes
This protocol details the methodology to assess the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNFα) in lipopolysaccharide (LPS)-stimulated human THP-1 monocytes.
Materials:
-
This compound
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
TNFα ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Plating:
-
Centrifuge the required number of cells and resuspend in fresh, serum-free RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free RPMI-1640 to achieve the desired final concentrations (e.g., 0.01 nM to 100 nM).
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells and incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce TNFα production. Include wells with cells and vehicle only (no LPS) as a negative control.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNFα in the supernatants using a commercial TNFα ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNFα production for each concentration of this compound compared to the LPS-stimulated control.
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and the experimental workflow for assessing its activity.
Caption: this compound Signaling Pathway via the EP4 Receptor.
Caption: Workflow for TNFα Inhibition Assay.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
